Hexamethylquercetagetin
Descripción
Hexamethylquercetagetin has been reported in Citrus reticulata, Vitex negundo, and other organisms with data available.
See also: Tangerine peel (part of); Citrus aurantium fruit rind (part of).
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5,6,7-tetramethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O8/c1-23-12-8-7-11(9-13(12)24-2)18-21(28-6)17(22)16-14(29-18)10-15(25-3)19(26-4)20(16)27-5/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXSDKWBSFDZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301791 | |
| Record name | 3,5,6,7,3′,4′-Hexamethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hexamethylquercetagetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029308 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1251-84-9 | |
| Record name | 3,5,6,7,3′,4′-Hexamethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexamethylquercetagetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001251849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,6,7,3′,4′-Hexamethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAMETHYLQUERCETAGETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MF6VX27BO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hexamethylquercetagetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029308 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 - 143 °C | |
| Record name | Hexamethylquercetagetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029308 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation and Characterization of Hexamethylquercetagetin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation and characterization of Hexamethylquercetagetin (3,5,6,7,3',4'-Hexamethoxyflavone), a polymethoxylated flavone found in various plant species, notably in the peels of citrus cultivars. This document details the key analytical techniques and experimental protocols employed to confirm its molecular structure and define its physicochemical properties. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using diagrams.
Introduction
This compound, a derivative of the flavonol quercetagetin, is distinguished by the methylation of all six of its hydroxyl groups. This structural modification significantly alters its physicochemical properties, such as solubility and bioavailability, making it a compound of interest in medicinal chemistry and drug development. Accurate structure elucidation and thorough characterization are fundamental to understanding its biological activity and potential therapeutic applications. This guide outlines the standard methodologies for isolating or synthesizing and subsequently characterizing this compound.
Physicochemical Properties
This compound is a solid at room temperature with a melting point of 142-143 °C.[1] Its molecular formula is C₂₁H₂₂O₈, corresponding to a molecular weight of 402.4 g/mol .[1][2]
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,5,6,7-tetramethoxychromen-4-one | [1][2] |
| Molecular Formula | C₂₁H₂₂O₈ | [1][2] |
| Molecular Weight | 402.4 g/mol | [1][2] |
| Melting Point | 142-143 °C | [1] |
| Physical Description | Solid | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC)OC | [1][2] |
| InChIKey | CHXSDKWBSFDZEU-UHFFFAOYSA-N | [1][2] |
Structure Elucidation Workflow
The structural elucidation of this compound typically involves a combination of spectroscopic techniques following its isolation from a natural source or chemical synthesis. The logical workflow for this process is outlined below.
Experimental Protocols and Data
Synthesis of this compound
A common method for the preparation of this compound is the exhaustive methylation of quercetagetin or its acetyl derivative.
Experimental Protocol:
A previously reported synthesis involves dissolving the acetyl derivative of quercetagetin in acetone. The solution is then treated with dimethyl sulphate and a 20% sodium hydroxide solution, added alternately in small portions. The reaction mixture is made alkaline and left to stand overnight. Subsequently, the acetone is removed by heating, and the remaining alkaline solution is acidified to precipitate the hexamethyl ether. The crude product can be purified by crystallization from alcohol, yielding narrow rectangular plates.[3]
Spectroscopic Characterization
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavonoid chromophore.
Experimental Protocol:
A dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol) is prepared. The UV-Vis spectrum is recorded over a wavelength range of 200-700 nm using a spectrophotometer.
Expected Spectral Data:
Flavonoids typically exhibit two major absorption bands. For this compound, these bands are expected in the regions of 240-280 nm (Band II, corresponding to the A-ring benzoyl system) and 300-380 nm (Band I, corresponding to the B-ring cinnamoyl system). The exact positions of these maxima are influenced by the methylation pattern.
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
The IR spectrum of a solid sample of this compound is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Expected Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~2950-2850 | C-H stretching (methyl groups) |
| ~1650-1630 | C=O stretching (γ-pyrone carbonyl group) |
| ~1600, 1500, 1450 | C=C stretching (aromatic rings) |
| ~1270-1020 | C-O stretching (ethers) |
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework.
Experimental Protocol:
A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.
Expected ¹H and ¹³C NMR Spectral Data (Predicted and based on related compounds):
-
¹H NMR: Signals corresponding to the aromatic protons on the A and B rings are expected in the range of δ 6.0-8.0 ppm. Multiple sharp singlets corresponding to the six methoxy groups (18 protons in total) will be observed in the upfield region, typically between δ 3.7-4.1 ppm.
-
¹³C NMR: The spectrum will show 21 distinct carbon signals. The carbonyl carbon (C-4) will appear at a characteristic downfield shift (around δ 170-180 ppm). Aromatic and olefinic carbons will resonate in the δ 90-165 ppm region. The six methoxy carbons will be found in the upfield region (δ 55-65 ppm).
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structure confirmation.
Experimental Protocol:
The mass spectrum of this compound can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For detailed fragmentation analysis, tandem mass spectrometry (MS/MS) is employed.
Expected Mass Spectral Data:
-
Molecular Ion: The mass spectrum will show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the exact mass of this compound (C₂₁H₂₂O₈, exact mass: 402.1315).
-
Fragmentation Pattern: Polymethoxylated flavonoids exhibit characteristic fragmentation patterns. Common fragmentation pathways involve the loss of methyl radicals (•CH₃) and neutral molecules like carbon monoxide (CO) and formaldehyde (CH₂O). The retro-Diels-Alder (rDA) cleavage of the C-ring is also a common fragmentation pathway for flavonoids, providing information about the substitution pattern on the A and B rings.
Conclusion
The structure elucidation and characterization of this compound are achieved through a synergistic application of synthetic chemistry and modern spectroscopic techniques. While foundational data exists, this guide highlights the necessity for comprehensive, publicly available high-resolution spectral data to fully support its potential in drug discovery and development. The methodologies outlined herein provide a robust framework for the continued investigation of this and other polymethoxylated flavonoids.
References
Hexamethylquercetagetin: An In-depth Technical Guide on its Core Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hexamethylquercetagetin, a polymethoxylated flavone, is an emerging natural compound with significant potential in oncology. While direct research on this specific molecule is limited, this guide synthesizes the available data and provides a comprehensive overview of its anticipated mechanism of action in cancer cells. Drawing inferences from studies on its parent compound, quercetagetin, and other closely related polymethoxylated flavonoids (PMFs), this document outlines the core pathways through which this compound likely exerts its anti-cancer effects. These mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK. This guide presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the implicated signaling cascades to support further research and drug development efforts.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. Among these, polymethoxylated flavonoids (PMFs) have garnered significant attention due to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts. This compound (3,5,6,7,3',4'-Hexamethoxyflavone), a fully methylated derivative of quercetagetin, is a prominent member of this class. While research on this compound is still in its nascent stages, preliminary evidence and studies on structurally similar compounds suggest it holds considerable promise as a potent and selective anti-cancer agent. This technical guide aims to consolidate the current understanding and rationally infer the mechanisms of action of this compound in cancer cells.
Core Mechanisms of Action
The anticancer activity of this compound is likely multifaceted, involving the induction of programmed cell death (apoptosis), halting of the cell division cycle, and interference with crucial signaling pathways that govern cancer cell proliferation and survival.
Induction of Apoptosis
Apoptosis is a regulated process of cell death that is often dysregulated in cancer. This compound is anticipated to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress and converges on the mitochondria. It is plausible that this compound modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic members (e.g., Bcl-2, Mcl-1) and an increase in the pro-apoptotic members (e.g., Bax, Bak). This shift in balance would lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptotic cell death. A study on a dimethylated quercetagetin derivative demonstrated its ability to suppress the expression of Bcl-2 and Mcl-1 in leukemia cells.[1]
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. While direct evidence for this compound is lacking, related flavonoids have been shown to upregulate the expression of death receptors like Fas and their ligands, leading to the activation of caspase-8 and subsequent executioner caspases.
Furthermore, this compound has been reported to suppress NF-κB signaling, a key pathway that promotes cell survival and inhibits apoptosis in cancer cells.[2]
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. This compound is predicted to induce cell cycle arrest, thereby halting the proliferation of cancer cells. Studies on a dimethylated quercetagetin derivative and a structurally similar hexamethoxyflavone have shown the induction of G2/M phase arrest.[1][3] This arrest is likely mediated by the modulation of key cell cycle regulatory proteins, including:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): this compound may downregulate the expression or activity of cyclins (e.g., Cyclin B1) and CDKs (e.g., CDK1) that are essential for the G2 to M phase transition.
-
Cell Cycle Checkpoint Proteins: It may also influence the activity of checkpoint kinases such as Chk1 and Chk2, which play a crucial role in halting the cell cycle in response to cellular stress.
Modulation of Oncogenic Signaling Pathways
This compound is expected to exert its anticancer effects by targeting key signaling pathways that are frequently hyperactivated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature of many cancers. Polymethoxylated flavonoids have been shown to inhibit this pathway.[4] It is hypothesized that this compound can inhibit the phosphorylation and activation of key components of this pathway, including PI3K, Akt, and mTOR. This inhibition would lead to a cascade of downstream effects, including the suppression of protein synthesis, cell growth, and proliferation, and the induction of apoptosis.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also common in cancer. A structural isomer of this compound has been shown to suppress the MAPK/ERK signaling pathway in triple-negative breast cancer cells.[3] By inhibiting the phosphorylation of key kinases in this cascade, such as MEK and ERK, this compound could effectively block the transmission of growth signals, leading to reduced cell proliferation.
Quantitative Data
Direct quantitative data for this compound is scarce in the public domain. However, a study on a synthesized dimethylated quercetagetin derivative (Compound 2a) provides valuable insight into the potential potency of methylated quercetagetins.
Table 1: IC50 Values of a Dimethylated Quercetagetin Derivative (Compound 2a) in Leukemia Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| U937 | Histiocytic Lymphoma | 0.276 |
| K562 | Chronic Myelogenous Leukemia | 0.159 |
| K562R | Doxorubicin-resistant CML | 0.312 |
| KG-1 | Acute Myelogenous Leukemia | 0.271 |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following are generalized methodologies commonly used to investigate the mechanism of action of novel anticancer compounds, which would be applicable to the study of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and experimental workflows.
Hypothesized Induction of Apoptosis and Cell Cycle Arrest by this compound.
References
Hexamethylquercetagetin: A Technical Guide for Researchers
CAS Number: 1251-84-9
Hexamethylquercetagetin is a naturally occurring polymethoxylated flavone, a class of organic compounds widely distributed in the plant kingdom.[1][2][3] This guide provides an in-depth overview of its chemical properties, experimental protocols for its analysis, and its role in key signaling pathways, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, also known by its synonyms Quercetagetin hexamethyl ether and 3,5,6,7,3',4'-Hexamethoxyflavone, possesses the chemical formula C₂₁H₂₂O₈.[1][2] A comprehensive summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1251-84-9 | [2] |
| Molecular Formula | C₂₁H₂₂O₈ | [1][2] |
| Molecular Weight | 402.4 g/mol | [1][2] |
| Melting Point | 142 - 143 °C | [2] |
| Physical Description | Solid | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | |
| Chemical Family | Flavonoids | [1] |
Experimental Protocols
This section details the methodologies for the determination of key physicochemical properties of this compound and for assessing its biological activity.
Melting Point Determination
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For this compound, this is reported to be 142-143 °C.[2]
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
General Protocol:
-
Column: A C18 reversed-phase column is typically used for flavonoid separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: A UV detector is used, with the wavelength set at the absorbance maximum of this compound.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or methanol) and then diluted to an appropriate concentration with the mobile phase.
-
Injection: A small volume (e.g., 10-20 µL) of the sample solution is injected into the HPLC system.
-
Analysis: The purity is determined by calculating the area percentage of the main peak in the chromatogram. Commercial suppliers often report a purity of >98% by HPLC.[1]
Quantitative Solubility Determination
The following protocol outlines a general method for determining the quantitative solubility of this compound in various solvents.
Protocol:
-
An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed vial.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory properties. Research has shown that it can modulate key inflammatory signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Anti-inflammatory Activity in RAW 264.7 Macrophages
A common in vitro model to assess the anti-inflammatory effects of compounds involves the use of RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Experimental Workflow for Anti-inflammatory Assay:
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
NF-κB and MAPK Signaling Pathways
This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), triggering a downstream cascade that leads to the activation of both NF-κB and MAPK pathways. This activation results in the production of pro-inflammatory mediators. This compound intervenes in this process, leading to a reduction in the inflammatory response.
Signaling Pathway Diagram:
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific analytical methodologies and broader biological activities is warranted to fully elucidate its therapeutic potential.
References
Preliminary In Vitro Studies of Hexamethylquercetagetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylquercetagetin is a polymethoxylated flavone, a class of compounds found in citrus peels that has garnered significant interest for its potential therapeutic properties. As a derivative of quercetagetin, it is anticipated to possess enhanced bioavailability and biological activity. This technical guide provides a comprehensive overview of the preliminary in vitro studies relevant to this compound, drawing upon data from its parent compound, quercetagetin, and other closely related flavonoids. The guide details experimental protocols for assessing its anticancer and anti-inflammatory effects and visualizes the key signaling pathways likely modulated by this compound.
Data Presentation: In Vitro Bioactivity of Related Flavonoids
Due to the limited availability of specific quantitative data for this compound, this section summarizes the in vitro bioactivity of its parent compound, quercetagetin, and the well-studied flavonoid, quercetin. This data provides a benchmark for hypothesizing the potential efficacy of this compound.
Table 1: Cytotoxicity of Quercetagetin and Quercetin in Cancer Cell Lines
| Compound | Cell Line | Assay | Exposure Time | IC50 Value (µM) | Reference |
| Quercetagetin | H9c2 | MTT Assay | 24 hours | ~10 µM (reduced viability) | [1] |
| Quercetin | MCF-7 | MTT Assay | 48 hours | 73 µM | [2] |
| Quercetin | MDA-MB-231 | MTT Assay | 48 hours | 85 µM | [2] |
| Quercetin | HepG2 | MTT Assay | 48 hours | ~50 µM | [3] |
| Quercetin | CT-26 (Colon Carcinoma) | MTT Assay | 24, 48, 72 hours | See reference for full data | [4] |
| Quercetin | LNCaP (Prostate Adenocarcinoma) | MTT Assay | 24, 48, 72 hours | See reference for full data | [4] |
Table 2: Effect of Quercetin on Cell Cycle Distribution
| Cell Line | Treatment Concentration | Exposure Time | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| HepG2 | 50 µM | 48 hours | Increased | - | - | [3] |
| T47D | 50 µM | Not Specified | - | - | 54.7% (from 27% control) | [5] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).
-
Incubation: Incubate the cells with the compound for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are viable.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups with the LPS-stimulated control group to determine the inhibitory effect.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibitory effects of this compound on the MAPK signaling pathway.
Conclusion
The preliminary in vitro data on quercetagetin and related flavonoids suggest that this compound holds promise as a bioactive compound with potential anticancer and anti-inflammatory properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to systematically investigate the in vitro effects of this compound. Further studies are warranted to generate specific quantitative data for this compound to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin reduces cyclin D1 activity and induces G1 phase arrest in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin Effects on Cell Cycle Arrest and Apoptosis and Doxorubicin Activity in T47D Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Hexamethylquercetagetin: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamethylquercetagetin (HMQ), a polymethoxylated flavone primarily found in the peel of citrus fruits, is emerging as a compound of significant interest in the field of therapeutic agent development. As a derivative of the well-studied flavonoid quercetin, HMQ exhibits enhanced bioavailability due to the methylation of its hydroxyl groups, a feature that overcomes a key limitation of its parent compound. This technical guide provides a comprehensive overview of the current state of research into the therapeutic potential of this compound, with a particular focus on its anti-cancer and anti-inflammatory properties. Detailed experimental methodologies, quantitative data, and analyses of its impact on key cellular signaling pathways are presented to serve as a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Flavonoids, a diverse group of plant secondary metabolites, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Quercetin is one of the most abundant and well-researched flavonoids. However, its clinical application has been hampered by poor water solubility and low bioavailability. Chemical modifications, such as methylation, have been explored to enhance its pharmacokinetic profile. This compound (3,5,6,7,3',4'-Hexamethoxyflavone) is a fully methylated derivative of quercetagetin, a closely related flavonol to quercetin. This full methylation is hypothesized to significantly increase its lipophilicity and membrane permeability, leading to improved absorption and metabolic stability. This guide will delve into the documented therapeutic activities of HMQ, the underlying molecular mechanisms, and the experimental frameworks used to elucidate its potential as a therapeutic agent.
Anti-Cancer Activity
Current research indicates that this compound exhibits significant anti-proliferative effects in various cancer cell lines, with a notable impact on cervical carcinoma.
Quantitative Data: Inhibition of Cancer Cell Viability
The cytotoxic effects of this compound have been evaluated against several cervical cancer cell lines. The following table summarizes the observed inhibition of cell viability after 24 hours of incubation.
| Cell Line | Concentration (µM) | % Inhibition of Cell Viability (approx.) |
| Ca Ski | 10 | 20% |
| 20 | 45% | |
| 40 | 70% | |
| C-33 A | 10 | 15% |
| 20 | 40% | |
| 40 | 65% | |
| HeLa | 10 | 10% |
| 20 | 35% | |
| 40 | 60% | |
| SiHa | 10 | 18% |
| 20 | 42% | |
| 40 | 68% | |
| NIH3T3 (Normal Fibroblast) | 10-40 | No significant toxicity |
Data compiled from a study by Liu et al. (2022).[1]
Mechanism of Action: Targeting the NF-κB Signaling Pathway
A key mechanism underlying the anti-cancer activity of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of cancer cell survival and proliferation.[1] HMQ has been shown to prohibit NF-κB-derived luciferase activity in Ca Ski and C-33 A cervical cancer cells.[1] Furthermore, it inhibits the phosphorylation of NF-κB p65 and its inhibitor, IκBα, both with and without stimulation by tumor necrosis factor-alpha (TNFα), a potent activator of the NF-κB pathway.[1] This inhibition of NF-κB signaling disrupts the pro-survival signals that are often constitutively active in cancer cells, leading to a reduction in cell viability.
References
Spectroscopic Profile of Hexamethylquercetagetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Hexamethylquercetagetin (3,5,6,7,3',4'-Hexamethoxyflavone), a fully methylated derivative of the flavonol Quercetagetin. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by consolidating its mass spectrometry and nuclear magnetic resonance data.
Introduction
This compound is a polymethoxylated flavone found in various plant species. As a fully methylated flavonoid, it exhibits distinct physicochemical properties, including increased lipophilicity, which can significantly influence its bioavailability and pharmacological activity. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of this compound in natural extracts or synthetic preparations, and for quality control in drug development processes. This guide summarizes the available mass spectrometry and nuclear magnetic resonance data and provides standardized experimental protocols for acquiring such data.
Chemical Structure and Properties
-
Systematic Name: 2-(3,4-dimethoxyphenyl)-3,5,6,7-tetramethoxychromen-4-one
-
Molecular Formula: C₂₁H₂₂O₈
-
Molecular Weight: 402.4 g/mol
Mass Spectrometry (MS) Data
Mass spectrometry of this compound is characterized by a prominent molecular ion peak and a primary fragmentation pattern involving the sequential loss of methyl radicals (•CH₃) from its methoxy groups.
GC-MS Fragmentation Data
The Gas Chromatography-Mass Spectrometry (GC-MS) data reveals the following major fragments:
| m/z | Proposed Fragment | Relative Intensity |
| 402 | [M]⁺ | High |
| 387 | [M - CH₃]⁺ | High |
| 372 | [M - 2CH₃]⁺ | Moderate |
| 357 | [M - 3CH₃]⁺ | Moderate |
| 401 | [M - H]⁺ | Low |
Proposed ESI-MS/MS Fragmentation Pathway
Under Electrospray Ionization (ESI) conditions, the fragmentation of the protonated molecule [M+H]⁺ is expected to follow a similar pattern of neutral losses of formaldehyde (CH₂O) or radical losses of methyl groups.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | 6.5 - 6.7 | s | - |
| H-2' | 7.6 - 7.8 | d | ~2.0 |
| H-5' | 6.9 - 7.1 | d | ~8.5 |
| H-6' | 7.6 - 7.8 | dd | ~8.5, 2.0 |
| 3-OCH₃ | 3.8 - 4.0 | s | - |
| 5-OCH₃ | 3.9 - 4.1 | s | - |
| 6-OCH₃ | 3.8 - 4.0 | s | - |
| 7-OCH₃ | 3.9 - 4.1 | s | - |
| 3'-OCH₃ | 3.9 - 4.1 | s | - |
| 4'-OCH₃ | 3.9 - 4.1 | s | - |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 157 |
| C-3 | 138 - 140 |
| C-4 | 178 - 180 |
| C-4a | 106 - 108 |
| C-5 | 158 - 160 |
| C-6 | 132 - 134 |
| C-7 | 157 - 159 |
| C-8 | 90 - 92 |
| C-8a | 152 - 154 |
| C-1' | 123 - 125 |
| C-2' | 110 - 112 |
| C-3' | 149 - 151 |
| C-4' | 151 - 153 |
| C-5' | 111 - 113 |
| C-6' | 120 - 122 |
| Methoxy Carbons | 55 - 62 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound, based on standard methodologies for flavonoids.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified compound.
-
NMR Sample: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
MS Sample: For direct infusion, dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. For LC-MS analysis, prepare a more dilute solution (e.g., 10-100 µg/mL) in the mobile phase.
NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Mass Spectrometry (LC-MS/MS)
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5-95% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-45 psi.
-
MS Scan Range: m/z 100-1000.
-
MS/MS: Collision-induced dissociation (CID) with varying collision energies to generate fragment ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a purified flavonoid like this compound.
Caption: General workflow for spectroscopic analysis of flavonoids.
The Pharmacology of Hexamethylquercetagetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamethylquercetagetin, a polymethoxylated flavone (PMF) found in the peels of citrus fruits, has emerged as a molecule of interest for its potential therapeutic properties. As a fully methylated derivative of the flavonol quercetagetin, its enhanced lipophilicity suggests improved bioavailability compared to its parent compound. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, with a focus on its mechanism of action, available quantitative data, and the experimental methodologies employed in its characterization. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Introduction
This compound (3,5,6,7,3',4'-Hexamethoxyflavone) is a natural flavonoid characterized by the complete methylation of all hydroxyl groups of its parent compound, quercetagetin.[1] Flavonoids, a broad class of plant secondary metabolites, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2] The methylation of flavonoids can significantly alter their physicochemical properties, often leading to increased metabolic stability and membrane permeability. This guide synthesizes the available scientific literature on this compound to provide a detailed understanding of its pharmacological profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | Hexa-O-methylquercetagetin, Quercetagetin hexamethyl ether, 3,5,6,7,3',4'-Hexamethoxyflavone | [3] |
| Molecular Formula | C₂₁H₂₂O₈ | [1] |
| Molecular Weight | 402.39 g/mol | [1] |
| Appearance | Solid | |
| Natural Sources | Peels of citrus cultivars, such as Citrus unshiu | [2][3] |
Pharmacology
Mechanism of Action: Anti-inflammatory Effects
Recent studies have elucidated the anti-inflammatory mechanism of this compound. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to suppress the production of key inflammatory mediators, including prostaglandin E₂ (PGE₂) and nitric oxide (NO).[2] This suppression is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
The underlying molecular mechanism for this anti-inflammatory activity involves the modulation of critical signaling pathways. This compound has been observed to repress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in response to LPS stimulation.[2]
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. This compound inhibits this process, thereby downregulating the expression of these inflammatory mediators.[2]
References
- 1. This compound | C21H22O8 | CID 386331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Hexamethylquercetagetin: A Polymethoxylated Flavone with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylquercetagetin is a polymethoxylated flavone (PMF), a class of flavonoid compounds characterized by the presence of multiple methoxy groups on the flavone backbone.[1] These natural compounds are predominantly found in the peels of citrus fruits.[1] The extensive methoxylation of the flavonoid core significantly influences its physicochemical properties, leading to increased lipophilicity and enhanced bioavailability compared to their hydroxylated counterparts. This heightened membrane permeability is believed to contribute to their potent biological activities.
This technical guide provides a comprehensive overview of this compound, focusing on its role as a polymethoxylated flavone with significant therapeutic potential, particularly in the realm of oncology. We will delve into its chemical properties, summarize the available quantitative data on its biological effects, provide detailed experimental protocols for its study, and visualize the key signaling pathways it modulates.
Chemical and Physical Properties
This compound, also known as 3,5,6,7,3',4'-Hexamethoxyflavone, possesses the chemical formula C₂₁H₂₂O₈ and a molecular weight of 402.4 g/mol . Its structure is characterized by a flavone core with methoxy groups attached at the 3, 5, 6, 7, 3', and 4' positions.
| Property | Value | Reference |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,5,6,7-tetramethoxychromen-4-one | |
| Molecular Formula | C₂₁H₂₂O₈ | |
| Molecular Weight | 402.4 g/mol | |
| CAS Number | 1251-84-9 | |
| Appearance | Solid | |
| Melting Point | 142 - 143 °C |
Biological Activity and Quantitative Data
This compound has demonstrated significant potential as an anticancer agent, particularly in cervical carcinoma. The available quantitative data from in vitro studies is summarized below. It is important to note that research on this specific polymethoxylated flavone is ongoing, and the data presented here is based on currently available literature.
Table 1: In Vitro Anticancer Activity of this compound in Cervical Carcinoma Cell Lines
| Cell Line | Assay | Concentration | Effect |
| Ca Ski | MTT Assay | Not specified | Significant inhibition of cell survival |
| C-33 A | MTT Assay | Not specified | Significant inhibition of cell survival |
| HeLa | MTT Assay | Not specified | Significant inhibition of cell survival |
| SiHa | MTT Assay | Not specified | Significant inhibition of cell survival |
Data summarized from a study by Sun et al. (2022) which demonstrated a significant inhibition of survival in these cervical carcinoma cell lines after a 24-hour incubation with this compound (HTQC). The specific IC50 values were not provided in the abstract.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
This compound (HTQC)
-
Cancer cell lines (e.g., HeLa, Ca Ski, C-33 A, SiHa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with serum-free DMEM to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Western Blot Analysis for NF-κB Signaling Proteins
This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
This compound (HTQC)
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C. After washing with TBST, incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Signaling Pathways and Visualizations
This compound has been shown to suppress the NF-κB signaling pathway, a critical pathway involved in inflammation, cell survival, and proliferation. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for assessing cell viability with this compound.
Conclusion
This compound, a polymethoxylated flavone found in citrus peels, exhibits promising anticancer properties, particularly through the inhibition of the NF-κB signaling pathway. Its enhanced bioavailability compared to other flavonoids makes it an attractive candidate for further investigation and development as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing natural compound. Further studies are warranted to elucidate its detailed mechanism of action, evaluate its efficacy in a broader range of cancer models, and assess its in vivo activity and safety profile.
References
An Initial Exploration of Hexamethylquercetagetin Bioavailability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamethylquercetagetin, a polymethoxylated flavone (PMF) found in citrus peels, has garnered interest for its potential pharmacological activities. However, a comprehensive understanding of its bioavailability is crucial for evaluating its therapeutic potential. This technical guide provides an initial exploration of the bioavailability of this compound, drawing upon existing data for structurally related PMFs, namely nobiletin and tangeretin, due to the current absence of direct studies on this compound itself. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies for assessing bioavailability, and illustrates the signaling pathways potentially modulated by this class of compounds. All quantitative data from analogous compounds are presented in structured tables for comparative analysis. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to guide future research in this area.
Introduction
This compound is a fully methylated derivative of the flavonol quercetagetin, belonging to the class of polymethoxylated flavones (PMFs). These compounds are characterized by the presence of multiple methoxy groups on the flavonoid backbone, a structural feature that significantly influences their physicochemical properties and biological activity. Increased methoxylation is generally associated with enhanced metabolic stability and membrane permeability, potentially leading to improved oral bioavailability compared to their polyhydroxylated counterparts.
Given the nascent stage of research on this compound, this guide synthesizes available data on well-studied PMFs like nobiletin and tangeretin to build a foundational understanding of its likely pharmacokinetic profile. This approach, while indirect, provides a valuable starting point for researchers and drug development professionals interested in the therapeutic development of this compound.
Predicted Pharmacokinetic Profile of this compound
Direct pharmacokinetic data for this compound is not currently available in the public domain. However, by examining the data from structurally similar PMFs, we can infer a likely profile. The following tables summarize the pharmacokinetic parameters of nobiletin and tangeretin in rats, which can serve as a proxy for estimating the bioavailability of this compound.
Table 1: Oral Bioavailability of Polymethoxylated Flavones in Rats
| Compound | Dose (mg/kg) | Formulation | Oral Bioavailability (%) | Reference |
| Nobiletin | 50 | Oil Suspension | ~20 | [1][2] |
| Tangeretin | 50 | Suspension | < 3.05 | [3] |
| Tangeretin | 50 | RM-β-CD Solution | 6.02 | [3] |
| Tangeretin | 50 | Not Specified | 27.11 | [4][5][6] |
Table 2: Pharmacokinetic Parameters of Polymethoxylated Flavones in Rats Following Oral Administration
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | t½ (min) | Reference |
| Nobiletin | 50 | 9.03 | 30 | - | [7] |
| Tangeretin | 50 | 0.87 ± 0.33 | 340.00 ± 48.99 | 342.43 ± 71.27 | [4][5][6] |
Note: The variability in the reported oral bioavailability of tangeretin highlights the significant influence of the formulation on its absorption.
Based on these data, it is hypothesized that this compound, being a highly methoxylated flavone, will exhibit moderate to good oral bioavailability. The presence of six methoxy groups is expected to enhance its lipophilicity and facilitate its absorption across the intestinal epithelium.
Experimental Protocols for Bioavailability Assessment
This section outlines key experimental methodologies that can be employed to determine the bioavailability of this compound.
In Vitro Intestinal Permeability: Caco-2 Cell Monolayer Assay
The Caco-2 cell monolayer assay is a widely accepted in vitro model for predicting the intestinal permeability of compounds.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 18-22 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
The test compound (this compound) is added to the apical (AP) side of the monolayer (representing the intestinal lumen).
-
Samples are collected from the basolateral (BL) side (representing the bloodstream) at various time points.
-
To assess active efflux, the transport of the compound is also measured from the BL to the AP direction.
-
-
Quantification: The concentration of the compound in the collected samples is determined by a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of drug transport across the monolayer
-
A is the surface area of the insert
-
C0 is the initial concentration of the drug in the donor chamber
-
In Vivo Pharmacokinetic Studies in Animal Models
Pharmacokinetic studies in animal models, such as rats, are essential for determining the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
Protocol:
-
Animal Model: Sprague-Dawley rats are commonly used. Animals are fasted overnight before drug administration.
-
Drug Administration: this compound is administered orally (e.g., by gavage) and intravenously (to determine absolute bioavailability).
-
Blood Sampling: Blood samples are collected at predetermined time points via the tail vein or another appropriate site.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Preparation for Analysis:
-
Protein Precipitation: A common method for initial sample clean-up. An organic solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins.
-
Liquid-Liquid Extraction: An alternative method where the plasma is mixed with an immiscible organic solvent to extract the compound of interest.
-
Solid-Phase Extraction (SPE): A more selective method where the compound is retained on a solid sorbent while impurities are washed away.
-
-
Quantification by HPLC: The concentration of this compound in the processed plasma samples is quantified using a validated HPLC method, often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, and oral bioavailability (F%).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary analytical technique for quantifying flavonoids in biological matrices.
General Protocol:
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Column: A reverse-phase C18 column is typically used for the separation of flavonoids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound or mass spectrometry for higher sensitivity and specificity.
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the bioavailability and potential mechanisms of action of this compound.
Caption: General ADME pathway for orally administered polymethoxylated flavones.
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Caption: Inhibition of the NF-κB signaling pathway by polymethoxylated flavones.
Caption: Modulation of the PI3K/Akt signaling pathway by polymethoxylated flavones.
Conclusion and Future Directions
This technical guide provides a foundational overview of the potential bioavailability of this compound, based on data from analogous polymethoxylated flavones. The presented information suggests that this compound is likely to have favorable absorption characteristics, though extensive metabolism may influence its ultimate systemic exposure.
Future research should focus on:
-
Direct Pharmacokinetic Studies: Conducting in vivo studies to determine the precise pharmacokinetic profile of this compound.
-
Metabolite Identification and Activity: Identifying the major metabolites of this compound and evaluating their biological activity.
-
Formulation Development: Investigating different formulation strategies to optimize the oral bioavailability of this compound.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential.
By systematically addressing these research areas, a comprehensive understanding of the bioavailability and pharmacological effects of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure-activity relationships of polymethoxyflavones and other flavonoids as inhibitors of non-enzymic lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Hexamethylquercetagetin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical synthesis and subsequent purification of Hexamethylquercetagetin, a fully methylated derivative of the flavonoid quercetagetin. The methodologies outlined are based on established chemical literature and are intended to guide researchers in the efficient production of this compound for further study.
Introduction
This compound (3,5,6,7,3',4'-hexamethoxyflavone) is a polymethoxylated flavone that has garnered interest in the scientific community. Methylated flavonoids, in general, exhibit altered bioavailability and bioactivity profiles compared to their parent compounds, making them intriguing candidates for drug development and biological research. The protocols herein describe a high-yield chemical synthesis approach and robust purification strategies to obtain high-purity this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the exhaustive methylation of its parent compound, quercetagetin. The following protocol is adapted from a method reported to have a high yield.[1]
Synthesis Protocol: Per-O-methylation of Quercetagetin
This protocol describes the complete methylation of the hydroxyl groups of quercetagetin using dimethyl sulphate and a base.
Materials:
-
Quercetagetin
-
Acetone (anhydrous)
-
Dimethyl sulphate (DMS)
-
20% Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) (for acidification)
-
Animal charcoal (optional)
-
Ethanol (for crystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnels
-
Heating mantle or water bath
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the starting material, quercetagetin (or its acetyl derivative), in anhydrous acetone in a round-bottom flask.
-
Methylation Reaction:
-
To the stirred solution, alternately add dimethyl sulphate and 20% sodium hydroxide solution in small portions.
-
Maintain the reaction mixture under constant stirring.
-
After the initial additions, make the medium distinctly alkaline by adding an excess of the sodium hydroxide solution.
-
-
Reaction Completion: Allow the reaction mixture to stand overnight with continuous stirring to ensure complete methylation.
-
Work-up:
-
Heat the mixture on a water bath to remove the acetone.
-
Once the acetone has evaporated, acidify the remaining aqueous alkaline solution with hydrochloric acid. The this compound will precipitate out as a solid.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Initial Purification: Wash the crude product with water.
-
Crystallization:
-
Dissolve the crude product in hot ethanol.
-
If the solution is colored, a small amount of animal charcoal can be added to decolorize it, followed by hot filtration.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals of this compound by filtration. The expected product will be in the form of narrow rectangular plates with a melting point of 142-144°C.[1]
-
Quantitative Data for Synthesis
The following table summarizes the reported yields for the synthesis of this compound.
| Method | Starting Material | Reagents | Reported Yield | Reference |
| Per-O-methylation in Acetone | Quercetagetin Acetate | Dimethyl sulphate, 20% Sodium Hydroxide | ~90% | [1] |
| Per-O-methylation in Acetone (with slight alterations) | Quercetagetin Acetate | Dimethyl sulphate, Alkali | 33% | [1] |
| Methylation of Pentamethyl Ether (dry potassium salt) | Pentamethyl Quercetagetin | Dimethyl sulphate | Poor | [1] |
| Methylation with Methyl Iodide | Quercetagetin | Methyl iodide, Anhydrous potassium carbonate | Poor (Pentamethyl ether was the main product) | [1] |
Purification of this compound
Purification is a critical step to ensure the final product is suitable for biological and chemical assays. The choice of purification method will depend on the scale of the synthesis and the nature of the impurities.
Purification Protocol: Column Chromatography
For impurities that are not removed by crystallization, column chromatography is an effective method. Both normal-phase and reverse-phase chromatography can be employed for flavonoid purification.[2]
Protocol 3.1.1: Normal-Phase Silica Gel Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. A typical gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., from 0% to 50% ethyl acetate).[2]
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 3.1.2: Reverse-Phase C18 Chromatography
Materials:
-
Crude this compound
-
C18 reverse-phase silica gel
-
Methanol
-
Water
Equipment:
-
Glass chromatography column or a flash chromatography system
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Pack the C18 column according to the manufacturer's instructions.
-
Sample Loading: Dissolve the crude product in a small volume of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of water and methanol. For example, a gradient from 20% to 80% methanol in water can be effective for separating methylated flavones.[2]
-
Fraction Collection and Analysis: Collect and analyze the fractions as described for normal-phase chromatography.
-
Product Isolation: Combine the pure fractions and remove the solvents.
Purification Protocol: Size-Exclusion Chromatography
Size-exclusion chromatography using Sephadex LH-20 is a common technique for purifying flavonoids.[3]
Materials:
-
Crude this compound
-
Sephadex LH-20
-
Methanol
Equipment:
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Column Preparation: Swell the Sephadex LH-20 beads in methanol and pack the column.
-
Sample Application: Dissolve the crude sample in a minimal amount of methanol and apply it to the top of the column.
-
Elution: Elute the column with methanol.[3]
-
Fraction Collection: Collect fractions and monitor for the presence of the desired compound.
-
Solvent Removal: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Quantitative Data for Purification
The purity of this compound can be assessed by various analytical techniques.
| Parameter | Value | Method of Analysis | Reference |
| Purity | >98% | HPLC | [4] |
| Melting Point | 142-144 °C | Melting Point Apparatus | [1] |
| Melting Point | 142-143 °C | Not specified | [5] |
Visualized Workflows
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification Workflow
Caption: General workflow for the purification of this compound.
References
Application Note: Quantitative Analysis of Hexamethylquercetagetin using High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Hexamethylquercetagetin. This compound is a polymethoxylated flavone (PMF) found in citrus peels, recognized for its potential therapeutic properties.[1][2] This method is designed for researchers, scientists, and professionals in the drug development industry requiring a reliable and accurate technique for quantifying this compound in various sample matrices. The described protocol utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. All validation parameters, including linearity, precision, accuracy, and limits of detection and quantification, have been established in accordance with ICH guidelines.
Introduction
This compound (3,5,6,7,3',4'-Hexamethoxyflavone) is a fully methylated derivative of the flavonol quercetagetin. As a member of the polymethoxylated flavone family, it is primarily found in the peels of citrus fruits.[1][3] PMFs have garnered significant scientific interest due to their broad range of biological activities, including anti-inflammatory and chemopreventive properties. Accurate quantification of this compound is crucial for quality control of natural product extracts, pharmacokinetic studies, and the development of new therapeutic agents.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of flavonoids and their derivatives due to its high resolution, sensitivity, and specificity.[4] This document provides a comprehensive protocol for the development and validation of an HPLC method suitable for the routine analysis of this compound.
Experimental
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm particle size) or equivalent reversed-phase C18 column.
-
Software: OpenLab CDS or equivalent chromatography data station.
-
Analytical Balance: Mettler Toledo MS-TS or equivalent.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).
-
Reference Standard: this compound (Purity ≥98%).
The chromatographic separation was optimized to achieve a sharp, symmetrical peak for this compound with a reasonable retention time.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 50% B, 2-10 min: 50% to 90% B, 10-12 min: 90% B, 12-12.1 min: 90% to 50% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | DAD, 340 nm |
| Run Time | 15 minutes |
Note: The detection wavelength of 340 nm is selected based on typical absorbance maxima for polymethoxylated flavones. It is recommended to determine the specific λmax of this compound by scanning a standard solution from 200-400 nm.
Protocols
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This compound is also soluble in DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the stock solution with the mobile phase (50:50, Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Extraction: Accurately weigh 1 g of dried citrus peel powder into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ).
Specificity was assessed by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a sample extract. The retention time of the analyte in the sample was compared with that of the standard. The peak purity was also evaluated using the DAD to ensure no co-eluting peaks were present.
The linearity was determined by injecting the working standard solutions at six different concentration levels. A calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 25.8 |
| 5.0 | 128.5 |
| 10.0 | 255.9 |
| 25.0 | 640.2 |
| 50.0 | 1278.1 |
| 100.0 | 2560.5 |
Calibration Curve Parameters
| Parameter | Value |
| Regression Equation | y = 25.58x + 0.15 |
| Correlation Coeff. (r²) | 0.9998 |
| Linear Range | 1.0 - 100.0 µg/mL |
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). This was assessed by analyzing six replicate injections of a 25 µg/mL standard solution.
| Precision Type | Mean Peak Area (n=6) | Std. Deviation | % RSD |
| Repeatability (Intra-day) | 641.5 | 5.13 | 0.80% |
| Intermediate (Inter-day) | 638.9 | 7.03 | 1.10% |
Accuracy was determined by a recovery study using the standard addition method. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 20.0 | 19.8 | 99.0% |
| 100% | 25.0 | 25.4 | 101.6% |
| 120% | 30.0 | 29.6 | 98.7% |
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.78 |
Results and Discussion
The developed HPLC method provides excellent separation and quantification for this compound. A representative chromatogram is shown below, indicating a well-resolved peak at approximately 8.5 minutes.
(A representative chromatogram image would be inserted here in a full application note)
The validation data demonstrates that the method is linear, precise, and accurate over the specified concentration range. The low %RSD values for intra-day and inter-day precision indicate high reproducibility. The recovery values, which are close to 100%, confirm the method's accuracy and suitability for quantifying this compound in complex matrices like plant extracts. The specificity of the method ensures that the quantification is not affected by other components in the sample.
Conclusion
A simple, rapid, and reliable reversed-phase HPLC method for the quantification of this compound has been successfully developed and validated. The method meets all the requirements for routine quality control and research applications. This application note provides a complete protocol that can be readily implemented in any analytical laboratory.
Visualizations
Caption: Workflow for HPLC method development and validation.
References
- 1. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C21H22O8 | CID 386331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Application Notes and Protocols for Hexamethylquercetagetin in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylquercetagetin, a polymethoxylated flavone, is a derivative of quercetagetin, a flavonoid found in various plants. Flavonoids, as a class, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] Methylation of the hydroxyl groups on the flavonoid backbone can alter their physicochemical properties, such as lipophilicity and metabolic stability, which may, in turn, enhance their bioavailability and biological activity.[2][3] this compound, with all its hydroxyl groups methylated, represents a compound with potential for enhanced cellular uptake and efficacy.
These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to assess its cytotoxic and potential anti-cancer activities. The methodologies described herein are foundational for investigating the compound's effects on cell viability, apoptosis, and cell cycle progression. Furthermore, we provide a framework for exploring its impact on key cellular signaling pathways.
Quantitative Data Summary
The cytotoxic potential of this compound and related polymethoxyflavones has been evaluated in various cancer cell lines. The following table summarizes the available IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population. This data serves as a crucial starting point for designing experiments with relevant concentrations.
| Compound | Cell Line | Assay Duration | IC50 Value | Reference |
| This compound | HL-60 | 24 hrs | 20.59 µM | [4] |
| 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5HHMF) | HCT116 | Not Specified | ~10 µM | [5] |
| 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5HHMF) | HT29 | Not Specified | ~15 µM | [5] |
| Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) | Hs578T | 48 hrs | ~100 µM | [6] |
| Quercetagetin Derivative (2a) | U937 | Not Specified | 0.276 µM | [2][7] |
| Quercetagetin Derivative (2a) | K562 | Not Specified | 0.159 µM | [2][7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on its molecular weight (402.39 g/mol ), weigh out a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Culture and Treatment
Materials:
-
Cancer cell line of interest (e.g., HL-60, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture flasks or plates
-
This compound stock solution
Protocol:
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry).
-
Allow the cells to adhere and reach a logarithmic growth phase (typically 24 hours).
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells seeded and treated in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Cells seeded and treated in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Following treatment, collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cells seeded and treated in 6-well plates
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
Materials:
-
Cells seeded and treated in 6-well plates or larger flasks
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Inferred signaling pathways modulated by this compound.
Caption: Workflow for a cell viability (MTT) assay.
Disclaimer
The information on signaling pathways modulated by this compound is largely inferred from studies on structurally related polymethoxyflavones, such as nobiletin and other quercetin derivatives.[3][5][6][8][9] Direct experimental evidence for the specific molecular targets of this compound is limited. Therefore, the proposed signaling pathways should be considered as a hypothetical framework to guide further investigation. The provided protocols are general guidelines and may require optimization based on the specific cell line and experimental conditions used.
References
- 1. Phytochemical insights into flavonoids in cancer: Mechanisms, therapeutic potential, and the case of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Quercetagetin Derivatives as the Inhibitors of Mcl-1 and Bcl-2 Against Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Quercetagetin Derivatives as the Inhibitors of Mcl-1 and Bcl-2 Against Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing the Antiproliferative Effects of Hexamethylquercetagetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylquercetagetin is a polymethoxylated flavone, a derivative of the widely studied flavonoid quercetagetin, found in citrus peels.[1] Flavonoids, as a class, have garnered significant attention in cancer research due to their potential to modulate various signaling pathways involved in cell proliferation, apoptosis, and survival.[2][3] Specifically, quercetin and its methylated analogues have demonstrated antiproliferative activity in various cancer cell lines by inducing cell cycle arrest and apoptosis.[2][4] The methylation of flavonoids can alter their bioavailability and biological activity, making hexamethylated derivatives like this compound interesting candidates for investigation as potential anticancer agents.
This document provides a comprehensive set of protocols to assess the antiproliferative effects of this compound on cancer cell lines. The methodologies detailed below will guide researchers in determining the compound's potency (IC50), its effects on cell cycle progression and apoptosis, and its potential mechanism of action through the analysis of key signaling pathways.
Materials and Reagents
-
This compound (purity ≥ 98%)
-
Selected cancer cell line(s) (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., acidified isopropanol)
-
Propidium Iodide (PI)
-
RNase A
-
Annexin V-FITC Apoptosis Detection Kit
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Cyclin D1, CDK4, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
96-well and 6-well cell culture plates
-
Flow cytometer
-
Microplate reader
-
Western blot imaging system
Experimental Protocols
Cell Culture and Treatment
-
Culture the selected cancer cell line in the appropriate complete medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMSO and store at -20°C.
-
For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (0.1% DMSO in medium) should be included in all experiments.
Antiproliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of MTT solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution (containing PI and RNase A).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in proliferation and apoptosis signaling pathways.
-
Seed cells in 6-well plates and treat with this compound at different concentrations and for various time points.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound on Cancer Cell Lines (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | Value | Value | Value |
| A549 | Value | Value | Value |
| HeLa | Value | Value | Value |
Table 2: Effect of this compound on Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control | Value | Value | Value |
| HMQ (IC50/2) | Value | Value | Value |
| HMQ (IC50) | Value | Value | Value |
| HMQ (2xIC50) | Value | Value | Value |
Table 3: Effect of this compound on Apoptosis (%)
| Treatment | Viable (Annexin V-/PI-) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) | Necrosis (Annexin V-/PI+) |
| Control | Value | Value | Value | Value |
| HMQ (IC50/2) | Value | Value | Value | Value |
| HMQ (IC50) | Value | Value | Value | Value |
| HMQ (2xIC50) | Value | Value | Value | Value |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quercetagetin and Patuletin: Antiproliferative, Necrotic and Apoptotic Activity in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 4. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Hexamethylquercetagetin as a Reference Standard in Phytochemical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylquercetagetin, a polymethoxylated flavone (PMF) found in the peels of citrus fruits, is a valuable reference standard in phytochemical analysis. Its fully methylated structure provides stability and distinct chromatographic and spectroscopic properties, making it an excellent tool for the quantification and identification of related flavonoids in complex plant extracts and herbal formulations. This document provides detailed application notes and protocols for the use of this compound as a reference standard, ensuring accurate and reproducible results in research, quality control, and drug development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application in analytical methodologies.
| Property | Value | Reference(s) |
| Chemical Name | 2-(3,4-dimethoxyphenyl)-3,5,6,7-tetramethoxy-chromen-4-one | [1] |
| Synonyms | 3,5,6,7,3',4'-Hexamethoxyflavone, Quercetagetin hexamethyl ether | |
| Molecular Formula | C₂₁H₂₂O₈ | [1] |
| Molecular Weight | 402.39 g/mol | [1] |
| CAS Number | 1251-84-9 | |
| Appearance | Solid | [1] |
| Melting Point | 142 - 143 °C | [1] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Acetonitrile. | |
| Storage | Store at -20°C for long-term storage. Solutions should be freshly prepared. |
Application Notes
This compound serves as a critical reference standard for a variety of analytical applications:
-
Quantitative Analysis: It is used to create calibration curves for the accurate quantification of this compound and structurally similar polymethoxylated flavones in citrus peel extracts and other plant materials using techniques like High-Performance Liquid Chromatography (HPLC).
-
Method Validation: As a certified reference material, it is essential for the validation of analytical methods, ensuring linearity, accuracy, precision, and specificity.
-
Structural Elucidation: Its well-defined structure is used as a benchmark in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to aid in the identification and structural confirmation of other flavonoids.
-
Biological Activity Studies: In biological assays, a well-characterized reference standard is necessary to ensure that the observed effects are attributable to the specific compound and to determine accurate dose-response relationships.
Experimental Protocols
Isolation and Purification of this compound from Citrus Peels
This protocol outlines a general procedure for the extraction and isolation of polymethoxylated flavones, including this compound, from citrus peels.
Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Protocol:
-
Extraction:
-
Air-dry fresh citrus peels and grind them into a fine powder.
-
Perform a Soxhlet extraction of the powder with methanol for 8-12 hours.
-
-
Concentration:
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate. The polymethoxylated flavones will preferentially partition into the ethyl acetate fraction.
-
-
Column Chromatography:
-
Concentrate the ethyl acetate fraction and subject it to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions rich in this compound and subject them to preparative HPLC for final purification.
-
Use a C18 column with a mobile phase gradient of acetonitrile and water.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is based on a validated method for the quantitative analysis of major polymethoxyflavones in citrus peel extracts.[2]
HPLC Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis using HPLC.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A) Water with 0.1% formic acid and B) Acetonitrile |
| Gradient | Start with a higher concentration of A, gradually increasing the concentration of B over the run. A typical gradient might be: 0-50 min, 28-43% B; 50-60 min, 43% B.[3] |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 330 nm[3] |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Method Validation Parameters (Typical Ranges):
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 2% |
Structural Characterization by NMR and Mass Spectrometry
¹H-NMR and ¹³C-NMR Spectroscopy:
NMR spectroscopy is a powerful tool for the structural elucidation of flavonoids. The following are predicted chemical shifts for this compound. Actual values may vary slightly depending on the solvent and instrument.
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of flavonoids. The fragmentation pattern provides valuable structural information.
Predicted ESI-MS/MS Fragmentation:
-
Parent Ion [M+H]⁺: m/z 403
-
Major Fragment Ions: Loss of methyl groups (CH₃) is a characteristic fragmentation pattern for polymethoxylated flavonoids. Expect to see fragment ions corresponding to the sequential loss of these groups. A significant fragment would be observed at m/z 387, corresponding to the loss of a methyl radical.[1]
Biological Activity and Signaling Pathways
This compound has demonstrated antiproliferative activity against human leukemia (HL-60) cells. While the precise signaling pathway for this compound is still under investigation, studies on the structurally related flavonoid, quercetin, in HL-60 cells suggest the involvement of the CaMKKβ/AMPK/mTOR and ERK signaling pathways in inducing apoptosis.[4][5]
Proposed Signaling Pathway for Antiproliferative Activity
Caption: Proposed signaling cascade for this compound-induced apoptosis.
Quantitative Data on Biological Activity:
| Cell Line | Assay | IC₅₀ Value | Reference |
| HL-60 | Antiproliferative | 20.59 µM |
This data highlights the potential of this compound as a lead compound in cancer research. The use of a well-characterized reference standard is essential for obtaining reliable and reproducible results in such studies.
Conclusion
This compound is an indispensable reference standard for the phytochemical analysis of citrus species and other plant materials. Its distinct chemical properties and the availability of validated analytical methods enable accurate quantification and identification of polymethoxylated flavones. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and professionals in natural product chemistry, quality control, and drug discovery, facilitating high-quality research and development.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. indicating lc method: Topics by Science.gov [science.gov]
- 3. validate analytical methods: Topics by Science.gov [science.gov]
- 4. Quercetin induces autophagy-associated death in HL-60 cells through CaMKKβ/AMPK/mTOR signal pathway: Quercetin induces autophagic cell death in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin induces mitochondrial-derived apoptosis via reactive oxygen species-mediated ERK activation in HL-60 leukemia cells and xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Creating Hexamethylquercetagetin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis and evaluation of Hexamethylquercetagetin derivatives. Quercetagetin, a flavonoid structurally similar to quercetin, and its derivatives are of significant interest in drug discovery, particularly for their potential as anticancer agents.[1] These compounds have been shown to modulate critical cellular signaling pathways and inhibit anti-apoptotic proteins like Bcl-2 and Mcl-1.[1][2] The protocols outlined below are designed to guide researchers in the creation of novel derivatives and the assessment of their biological activity.
Synthesis of Quercetagetin Derivatives
The creation of this compound and its derivatives primarily involves the methylation of the hydroxyl groups on the parent quercetagetin molecule. Other derivatization strategies, such as etherification and esterification, can also be employed to improve properties like solubility and bioavailability.[3][4]
Experimental Protocol: Methylation of Quercetagetin
This protocol is adapted from the synthesis of a key intermediate, a trimethylated quercetagetin derivative, which demonstrated potent anti-leukemic activity.[1] Further methylation steps would follow a similar procedure to achieve the hexamethylated form.
Objective: To synthesize 3,6,7-trimethoxy-2-(3-methoxy-4-hydroxyphenyl)-5-hydroxy-4H-chromen-4-one.
Materials:
-
Quercetagetin (starting material)
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
Dissolve Quercetagetin (1 equivalent) in DMF in a round-bottom flask.
-
Add potassium carbonate (K₂CO₃) to the solution. The amount can be varied to control the degree of methylation.
-
Add methyl iodide (CH₃I) dropwise to the stirred mixture.
-
Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an appropriate solvent like dichloromethane (CH₂Cl₂).
-
Wash the organic layer sequentially with dilute hydrochloric acid (HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel column chromatography to isolate the desired methylated derivative.[1]
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of methylated quercetagetin derivatives.
Quantitative Data: Biological Activity
Improving the lipid solubility of quercetagetin through derivatization has been shown to be a rational strategy for enhancing its anticancer activity.[1] The following table summarizes the antiproliferative activity (IC₅₀ values) of various synthesized quercetagetin derivatives against four human leukemia cell lines.
| Compound | R₁ | R₂ | U937 | K562 | K562R | KG-1 |
| Quercetagetin | H | H | 4.62 | 2.50 | 3.12 | >10 |
| 2a | CH₃ | H | 0.276 | 0.159 | 0.312 | 0.271 |
| 2b | CH₃ | CH₂COOC₂H₅ | 1.15 | 0.81 | 1.05 | 2.53 |
| 3a | H | CH₃ | 1.34 | 1.12 | 1.98 | 4.35 |
| 4a | C₂H₅ | H | 0.98 | 0.56 | 0.87 | 3.45 |
| 4e | n-C₆H₁₃ | H | 0.85 | 0.49 | 0.76 | 2.98 |
| Data is presented as IC₅₀ in µM. Lower values indicate higher potency. Data sourced from Molecules 2021, 26(11), 3223.[1][5] |
Signaling Pathways and Mechanism of Action
Quercetagetin derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis.
Inhibition of Anti-Apoptotic Proteins
A primary mechanism of action for potent quercetagetin derivatives is the inhibition of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins, particularly Mcl-1 and Bcl-2 itself.[2] Overexpression of these proteins is a hallmark of many cancers, allowing malignant cells to evade programmed cell death. By inhibiting these proteins, the derivatives restore the natural apoptotic process in cancer cells.
Caption: Inhibition of Bcl-2/Mcl-1 by quercetagetin derivatives promotes apoptosis.
Modulation of MAPK and PI3K/Akt Pathways
Flavonoids, including polymethoxylated derivatives, are known to interact with major neuronal and cancer-related signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[6][7][8][9] These pathways regulate cell proliferation, differentiation, and survival. Inhibition of these pathways can halt uncontrolled cell growth. For instance, the MAPK/ERK pathway is a common target.[9]
Caption: Modulation of the MAPK/ERK signaling pathway by flavonoid derivatives.
Detailed Biological Assay Protocols
Protocol: Cell Proliferation (IC₅₀) Assay
Objective: To determine the concentration of a derivative that inhibits 50% of cell growth.
Procedure:
-
Cell Seeding: Seed human leukemia cells (e.g., K562) in a 96-well plate at a density of 5x10⁴ cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quercetagetin derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a designated buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using dose-response curve fitting software.
Protocol: Apoptosis Assay (Annexin V/7-AAD Staining)
Objective: To quantify the percentage of apoptotic cells after treatment.
Procedure:
-
Treatment: Treat K562 cells with the derivative at various concentrations (e.g., 0.1 to 4 µM) for 48 hours.[5]
-
Harvesting: Harvest the cells by centrifugation and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/7-AAD negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[5]
Protocol: Western Blot Analysis
Objective: To detect the expression levels of target proteins (e.g., Bcl-2, Mcl-1).
Procedure:
-
Cell Lysis: Treat cells with the derivative, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Mcl-1, anti-β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][2]
References
- 1. Synthesis and Biological Evaluation of Quercetagetin Derivatives as the Inhibitors of Mcl-1 and Bcl-2 Against Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Quercetagetin Derivatives as the Inhibitors of Mcl-1 and Bcl-2 Against Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin derivatives: Drug design, development, and biological activities, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting signaling pathways in neurodegenerative diseases: Quercetin's cellular and molecular mechanisms for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Hexamethylquercetagetin for In Vitro Success: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylquercetagetin, a polymethoxylated flavone found in the peels of citrus fruits, has garnered significant interest in biomedical research.[1][2] Like many flavonoids, it exhibits a range of biological activities, making it a promising candidate for investigation in various therapeutic areas. This document provides detailed application notes and protocols for the proper dissolution of this compound, ensuring reproducible and reliable results in in vitro experiments. Adherence to these guidelines is critical for maintaining the compound's stability and activity.
Data Presentation: Solubility and Stock Solution Parameters
Proper preparation of a stock solution is the first critical step in any in vitro experiment. This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is sparingly soluble in aqueous buffers, necessitating the use of an organic solvent for the initial stock solution.[3]
| Parameter | Value/Recommendation | Source |
| Chemical Formula | C₂₁H₂₂O₈ | [1] |
| Molecular Weight | 402.39 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Stock Solution Conc. | 1 mM, 5 mM, 10 mM | [1] |
| Storage of Stock | -20°C (up to 1 month) or -80°C (up to 6 months) | [1] |
| Handling | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| Final DMSO Conc. in Media | < 0.3% (0.1% preferred) | [4] |
To enhance solubility, the solution can be warmed to 37°C and sonicated in an ultrasonic bath.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
37°C water bath or incubator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you would need 4.0239 mg for 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Enhancing Solubility (Optional): If the compound does not fully dissolve, warm the tube to 37°C for 10-15 minutes and/or place it in an ultrasonic water bath for 5-10 minutes.[1]
-
Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells in an in vitro experiment.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing the Stock: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For creating a range of concentrations, perform serial dilutions of the stock solution in sterile DMSO.
-
Dilution into Medium: Prepare the final working concentrations by diluting the stock solution (or serial dilutions) into the pre-warmed complete cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is below 0.3%, with 0.1% being the preferred maximum to avoid solvent-induced cytotoxicity or off-target effects.[4] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium), resulting in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound.
-
Application to Cells: Immediately apply the prepared working solutions (and vehicle control) to your cell cultures.
Mandatory Visualizations
Signaling Pathway of this compound in LPS-Stimulated Macrophages
This compound has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by repressing the NF-κB and MAPK signaling pathways.[1][2] Specifically, it inhibits the phosphorylation of ERK, a key component of the MAPK pathway, and suppresses the nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitor, IκBα.[1][2] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like IL-6, IL-1β, and TNF-α.[1][2]
Caption: this compound inhibits NF-κB and MAPK pathways.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for conducting in vitro experiments with this compound, from stock solution preparation to data analysis.
Caption: In vitro experimental workflow for this compound.
References
- 1. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemical insights into flavonoids in cancer: Mechanisms, therapeutic potential, and the case of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
Hexamethylquercetagetin: A Promising Agent in Leukemia Cell Line Research
Application Note & Protocols for Researchers
Hexamethylquercetagetin, a methylated derivative of the flavonoid quercetagetin, has demonstrated significant potential as an anti-leukemic agent in preclinical studies. This document provides a detailed overview of its application in leukemia cell line research, including its mechanism of action, protocols for key experiments, and quantitative data from relevant studies. The information is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in leukemia cells.[1][2] It has been shown to modulate key signaling pathways involved in cancer cell survival and proliferation.
One of the primary mechanisms is the inhibition of anti-apoptotic proteins from the B-cell lymphoma-2 (Bcl-2) family, specifically Bcl-2 and Myeloid cell leukemia-1 (Mcl-1).[1][2] Overexpression of these proteins is a common characteristic of many hematological malignancies, contributing to cancer cell survival.[1][2] By suppressing the expression of Bcl-2 and Mcl-1, this compound promotes the intrinsic pathway of apoptosis.
Furthermore, studies have indicated that this compound can influence other critical signaling pathways. For instance, it has been observed to down-regulate the phosphorylation of Erk1/2, a key component of the MAPK signaling pathway often implicated in cancer cell proliferation.[1] Interestingly, it has also been shown to enhance the phosphorylation of STAT3 and Akt, suggesting a complex and multi-faceted interaction with cellular signaling networks that warrants further investigation.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on a potent methylated quercetagetin derivative (referred to as compound 2a in the source), which serves as a proxy for this compound.
Table 1: In Vitro Anti-proliferative Activity (IC50 Values)
| Leukemia Cell Line | Description | IC50 (µM) |
| K562 | Human Chronic Myelogenous Leukemia | 0.159 |
| K562R | Imatinib-resistant Chronic Myelogenous Leukemia | 0.312 |
| KG-1 | Human Acute Myeloid Leukemia | 0.271 |
| U937 | Human Histiocytic Lymphoma | 0.276 |
Data represents the mean ± SD from three independent experiments.[1]
Table 2: Induction of Apoptosis in K562 Cells
| Concentration (µM) | Apoptotic Cells (%) after 48h |
| 0.1 | 6.02 |
| 0.5 | Increased from 6.02% |
| 1.0 | Increased from 6.02% |
| 2.0 | Increased from 6.02% |
| 4.0 | 32.16 |
Apoptosis was measured by Annexin V/7-AAD double staining.[1]
Table 3: Effect on Cell Cycle Distribution in K562 Cells
| Treatment | Effect |
| This compound derivative | Marked arrest in the G2/M phase |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8 Assay)
Objective: To determine the cytotoxic effect of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., K562, U937)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Protocol:
-
Culture leukemia cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V/7-AAD Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC/7-AAD Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Treat leukemia cells with different concentrations of this compound for 48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and 7-AAD staining solution to the cells.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and 7-AAD negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell lines
-
This compound
-
70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat leukemia cells with this compound for the desired time period.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at 37°C for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key signaling proteins.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-p-Erk1/2, anti-Erk1/2, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound Signaling Pathway in Leukemia Cells.
Caption: General Experimental Workflow for Studying this compound.
References
- 1. Synthesis and Biological Evaluation of Quercetagetin Derivatives as the Inhibitors of Mcl-1 and Bcl-2 Against Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Quercetagetin Derivatives as the Inhibitors of Mcl-1 and Bcl-2 Against Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Hexamethylquercetagetin using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylquercetagetin is a permethylated flavone, a type of flavonoid found in various plant species, notably in the peels of citrus fruits. As a member of the polymethoxylated flavone (PMF) family, it has garnered interest for its potential biological activities. Accurate and reliable identification and quantification of this compound are crucial for its study in various matrices, from plant extracts to biological samples. This document provides detailed application notes and protocols for the identification and characterization of this compound using advanced mass spectrometry techniques.
I. Compound Identification by Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification of this compound. The combination of chromatographic separation with mass analysis provides high selectivity and sensitivity.
Mass Spectrometry Data
The identification of this compound is based on its accurate mass and characteristic fragmentation pattern. The key mass spectral data are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₂₂O₈ | PubChem |
| Molecular Weight | 402.4 g/mol | PubChem |
| Monoisotopic Mass | 402.13146766 Da | PubChem |
| Precursor Ion [M+H]⁺ (m/z) | 403.1387 | Inferred |
| Precursor Ion [M-H]⁻ (m/z) | 401.1242 | Inferred |
Table 1: Key Mass Spectrometry Properties of this compound.
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of this compound reveals characteristic fragmentation patterns. A notable fragmentation pathway for methoxylated flavonoids is the radical loss of a methyl group (CH₃•), which is consistently observed.
Table 2: Major MS/MS Fragments of this compound.
| Precursor Ion | Ionization Mode | Major Fragment Ions (m/z) | Putative Neutral Loss | Source |
|---|---|---|---|---|
| [M+H]⁺ | Positive | 388.25332, 373.272643, 342.288096 | CH₃•, CO, multiple losses | Human Metabolome Database |
| [M-H]⁻ | Negative | 386.124708, 357.214034, 373.104053 | CH₃•, CO, multiple losses | Human Metabolome Database, PubChem |
II. Quantitative Analysis
For the quantification of this compound, a validated LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high selectivity and sensitivity. While a specific validated method with retention time, Limit of Detection (LOD), and Limit of Quantification (LOQ) for a pure this compound standard is not widely published, a general method for polymethoxylated flavones (PMFs) can be adapted. A study on the UPLC-Q-TOF-MS analysis of PMFs in citrus peels reported a general LOD of 75 pg/mL and LOQ of 0.25 ng/mL for this class of compounds[1][2]. PubChem lists a retention time of 5.2987 minutes from a specific LC-MS experiment[3].
Table 3: General Quantitative Parameters for Polymethoxylated Flavones.
| Parameter | Value | Source |
|---|---|---|
| Retention Time | ~5.3 min | PubChem[3] |
| Limit of Detection (LOD) | 75 pg/mL | (Xing et al., 2017)[1][2] |
| Limit of Quantification (LOQ) | 0.25 ng/mL | (Xing et al., 2017)[1][2] |
III. Experimental Protocols
A. Sample Preparation from Plant Material (Citrus Peels)
-
Drying and Grinding: Sun-dry or freeze-dry the citrus peels to remove moisture. Grind the dried peels into a fine powder using a laboratory mill.
-
Extraction:
-
Weigh approximately 1 gram of the powdered peel into a conical flask.
-
Add 20 mL of methanol.
-
Sonication or maceration can be employed to enhance extraction efficiency. For sonication, place the flask in an ultrasonic bath for 30 minutes. For maceration, allow the mixture to stand for 24 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Sample Reconstitution: Dissolve the dried extract in a known volume of methanol or a mobile phase-compatible solvent to a final concentration suitable for LC-MS analysis (e.g., 1 mg/mL).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a general guideline and may require optimization based on the specific instrumentation used.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B (isocratic)
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Type: Full scan for initial identification and product ion scan for fragmentation analysis. For quantification, use Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Positive Mode: 403.1 -> 388.2 (quantifier), 403.1 -> 373.2 (qualifier)
-
Negative Mode: 401.1 -> 386.1 (quantifier), 401.1 -> 357.2 (qualifier)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
-
Collision Energy: Optimize for the specific instrument and compound (typically 15-30 eV).
-
IV. Signaling Pathway and Experimental Workflow Diagrams
Biological Activity: Anti-inflammatory Signaling Pathway
This compound has been shown to exert anti-inflammatory effects through the repression of the NF-κB and MAPK signaling pathways.
Caption: Anti-inflammatory mechanism of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the identification and quantification of this compound from a plant matrix.
Caption: Workflow for this compound Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast Separation and Sensitive Quantitation of Polymethoxylated Flavonoids in the Peels of Citrus Using UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C21H22O8 | CID 386331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexamethylquercetagetin in Apoptosis Induction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylquercetagetin is a polymethoxylated flavone, a class of flavonoids found in citrus peels.[1] While research on this specific compound is emerging, its structural similarity to other well-studied flavonoids, such as quercetin and its methylated derivatives, suggests potential bioactivity, including anti-proliferative and pro-apoptotic effects on cancer cells. These application notes provide a framework for investigating the apoptosis-inducing potential of this compound, drawing upon available data for the compound and established knowledge of related flavonoids.
Disclaimer: The signaling pathways and detailed mechanisms described herein are largely extrapolated from studies on quercetin and other methylated flavonoids due to the limited specific research on this compound. These protocols and hypothesized pathways should serve as a guide for experimental design and require validation for this compound.
Data Presentation
Quantitative Data on this compound
Limited quantitative data is currently available for the direct apoptotic or cytotoxic effects of this compound. The following table summarizes the known anti-proliferative activity.
| Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| HL-60 | Proliferation | 24 hours | 20.59 µM | [1][2] |
Comparative Quantitative Data of Related Flavonoids
To provide a comparative context for designing experiments with this compound, the following tables summarize the cytotoxic and pro-apoptotic effects of the parent compound, quercetin, and its other methylated derivatives in various cancer cell lines.
Table 1: IC50 Values of Quercetin and its Methylated Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Quercetin | A549 | 72.2 µM | [3] |
| Isorhamnetin | A549 | 26.6 µM | [3] |
| Tamarixetin | A549 | 19.6 µM | [3] |
| Isorhamnetin | HCC-44 | 15.9 µM | [3] |
| Tamarixetin | HCC-44 | 20.3 µM | [3] |
| Quercetin-3-O-glucoside | Caco-2 | 79 µg/mL | [4] |
| Quercetin-3-O-glucoside | HepG2 | 150 µg/mL | [4] |
Table 2: Pro-Apoptotic Effects of Quercetin and its Methylated Derivatives
| Compound | Cell Line | Effect on Apoptotic Markers | Reference |
| Isorhamnetin | A549 | 2.5-fold increase in caspase-3 activity; Increased caspase-8 activity | [3] |
| Tamarixetin | A549 | 2.3-fold increase in caspase-3 activity; Increased caspase-8 activity | [3] |
| Isorhamnetin | HCC-44 | 3.5-fold increase in caspase-3 activity; Increased caspase-8 activity | [3] |
| Tamarixetin | HCC-44 | 3.3-fold increase in caspase-3 activity; Increased caspase-8 activity | [3] |
| Quercetin | HepG2 | Activation of caspase-3 and -9; Decreased Bcl-xL:Bcl-xS ratio; Increased Bax translocation | [5] |
| Quercetin | MCF-7 | Increased Bax, caspase-3; Decreased Bcl-2 | [6] |
Signaling Pathways in Apoptosis Induction
Based on the mechanisms reported for quercetin and related flavonoids, this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or a combination of both.
Potential Intrinsic Apoptosis Pathway
The intrinsic pathway is triggered by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. This, in turn, activates a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute apoptosis. Studies on quercetin have shown its ability to increase the Bax/Bcl-2 ratio and promote the translocation of Bax to the mitochondria[5][7].
Potential Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8, which then activate effector caspases. Research on methylated quercetins has demonstrated an increase in caspase-8 activity, suggesting the involvement of the extrinsic pathway[3].
Visualizations
Caption: Potential signaling pathways for this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic action of methylquercetins in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic Efficacy of Quercetin and Its Nanoformulation Both the Mono- or Combination Therapies in the Management of Cancer: An Update with Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Hexamethylquercetagetin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Hexamethylquercetagetin, a polymethoxylated flavone found in the peels of citrus cultivars.[1][2] Due to the limited specific in vivo data for this compound, the following protocols are based on established methodologies for other flavonoids with similar structural features and biological activities, such as anti-inflammatory and anti-cancer properties.
Section 1: Preclinical In Vivo Experimental Design
A robust experimental design is crucial for obtaining reliable and reproducible data. Key considerations include the selection of an appropriate animal model, determination of sample size, and the definition of treatment groups and endpoints.
Animal Model Selection
The choice of animal model depends on the research question. For general toxicity and pharmacokinetic studies, rodents such as mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are commonly used.[3] For efficacy studies, specific disease models are required.
-
Anti-inflammatory studies: Swiss albino or ICR mice are often used for models of acute inflammation like carrageenan-induced paw edema.[3][4]
-
Anti-cancer studies: Immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, are necessary for xenograft models using human cancer cell lines.[5][6]
Determination of Study Groups and Sample Size
A typical experimental design includes a vehicle control group, a positive control group (a known effective drug), and at least three dose levels of this compound to assess dose-response relationships.[3] The number of animals per group should be statistically determined to ensure sufficient power to detect significant effects.[5] A pilot study with a smaller number of animals can help in optimizing the experimental design.[5]
Table 1: Example of Study Group Design for an In Vivo Efficacy Study
| Group | Treatment | Number of Animals (n) | Purpose |
| 1 | Vehicle Control (e.g., corn oil, DMSO/saline) | 8-12 | To establish a baseline response in the absence of the test compound. |
| 2 | This compound (Low Dose) | 8-12 | To assess the effect of a low dose of the test compound. |
| 3 | This compound (Mid Dose) | 8-12 | To assess the effect of an intermediate dose of the test compound. |
| 4 | This compound (High Dose) | 8-12 | To assess the effect of a high dose of the test compound. |
| 5 | Positive Control (e.g., Indomethacin, Doxorubicin) | 8-12 | To validate the experimental model and provide a benchmark for efficacy. |
Route of Administration and Dosing Regimen
The route of administration (e.g., oral, intraperitoneal, intravenous) should be chosen based on the physicochemical properties of this compound and the intended clinical application. The dosing regimen (frequency and duration) will depend on the pharmacokinetic profile of the compound and the nature of the disease model.
Section 2: Protocols for In Vivo Pharmacological Evaluation
Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute oral toxicity of this compound.
Protocol:
-
Use female Wistar rats or Swiss albino mice, fasted overnight.
-
Administer a single oral dose of this compound at a starting dose of 2000 mg/kg body weight.
-
Observe animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
If mortality is observed, repeat the test with a lower dose (e.g., 300 mg/kg).
-
The absence of mortality at 2000 mg/kg classifies the compound as having low acute toxicity.[7]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory effect of this compound.
Protocol:
-
Use male Swiss albino mice (20-25 g).
-
Divide the animals into groups as described in Table 1.
-
Administer this compound or the vehicle orally 60 minutes before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[3][4]
-
Calculate the percentage inhibition of edema for each group.
Table 2: Data Presentation for Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition at 4h |
| Vehicle Control | - | 0 | ||||
| This compound | Low | |||||
| This compound | Mid | |||||
| This compound | High | |||||
| Positive Control |
Analgesic Activity: Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic effect of this compound.
Protocol:
-
Use male Swiss albino mice (20-25 g).
-
Administer this compound or the vehicle orally 60 minutes before the acetic acid injection.
-
Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.[8]
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions) for 20 minutes.[8]
-
Calculate the percentage inhibition of writhing for each group.
Table 3: Data Presentation for Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes | % Inhibition |
| Vehicle Control | - | 0 | |
| This compound | Low | ||
| This compound | Mid | ||
| This compound | High | ||
| Positive Control |
Anti-cancer Activity: Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Use immunodeficient mice (e.g., athymic nude mice).[6]
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[9]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups.
-
Administer this compound or vehicle according to the desired dosing schedule.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.[9]
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Table 4: Data Presentation for Tumor Xenograft Study
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | - | 0 | ||
| This compound | Low | |||
| This compound | Mid | |||
| This compound | High | |||
| Positive Control |
Section 3: Mechanistic Studies
To elucidate the mechanism of action of this compound, further in vivo studies can be conducted to analyze its effects on relevant signaling pathways. Flavonoids are known to modulate pathways like MAPK/ERK and PI3K/Akt.[10][11]
Western Blot Analysis of Tumor Tissue
Objective: To determine the effect of this compound on key signaling proteins in tumor tissue.
Protocol:
-
Homogenize excised tumor tissues from the xenograft study in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of ERK, Akt, NF-κB).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.
Immunohistochemistry (IHC) of Tumor Tissue
Objective: To visualize the expression and localization of key proteins within the tumor microenvironment.
Protocol:
-
Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (4-5 µm) and mount on slides.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate with primary antibodies against markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), or angiogenesis (e.g., CD31).
-
Apply a secondary antibody and a detection system (e.g., DAB), and counterstain with hematoxylin.
-
Analyze the slides under a microscope and quantify the staining intensity and distribution.
Section 4: Visualizations
Caption: In vivo experimental workflow for this compound.
Caption: Putative inhibition of the MAPK/ERK signaling pathway.
Caption: Putative inhibition of the PI3K/Akt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C21H22O8 | CID 386331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 6. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Hexamethylquercetagetin: A Potential Dual Inhibitor of Bcl-2 and Mcl-1 for Cancer Research
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexamethylquercetagetin (HMQ) is a polymethoxylated flavone, a class of natural compounds found in citrus peels. Flavonoids, in general, have garnered significant attention in cancer research for their potential pro-apoptotic and anti-proliferative effects. While direct studies on this compound's specific interaction with the anti-apoptotic proteins Bcl-2 and Mcl-1 are limited, research on closely related quercetagetin derivatives provides compelling evidence for its potential as a dual inhibitor of these key regulators of apoptosis. Overexpression of Bcl-2 and Mcl-1 is a common mechanism by which cancer cells evade programmed cell death, leading to tumor progression and resistance to therapy. Therefore, molecules that can inhibit these proteins are of high interest in oncology drug development.
This document provides an overview of the potential application of this compound in studying the inhibition of Bcl-2 and Mcl-1, based on data from highly similar compounds. Detailed protocols for key experiments are provided to guide researchers in investigating its mechanism of action.
Mechanism of Action
The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In cancer cells, the overexpression of anti-apoptotic Bcl-2 family proteins sequesters pro-apoptotic proteins, preventing the initiation of apoptosis.
This compound, as a derivative of quercetagetin, is hypothesized to function as a BH3 mimetic. BH3 mimetics are small molecules that bind to the BH3 groove of anti-apoptotic Bcl-2 family proteins, displacing pro-apoptotic proteins and thereby triggering apoptosis. Studies on a closely related quercetagetin derivative have demonstrated its ability to downregulate the expression of both Bcl-2 and Mcl-1 in leukemia cell lines.[1][2][3] This dual inhibition is particularly significant as resistance to single-agent Bcl-2 inhibitors can arise from the upregulation of Mcl-1.
Data Presentation
The following tables summarize the quantitative data obtained from studies on a potent quercetagetin derivative (Compound 2a), which serves as a proxy for the potential activity of this compound.[1][2][3]
Table 1: Antiproliferative Activity of Quercetagetin Derivative (Compound 2a) in Leukemia Cell Lines [1][2][3]
| Cell Line | Description | IC50 (µM) |
| U937 | Human histiocytic lymphoma | 0.276 |
| K562 | Human chronic myelogenous leukemia | 0.159 |
| K562R | Doxorubicin-resistant K562 | 0.312 |
| KG-1 | Human acute myelogenous leukemia | 0.271 |
Table 2: Molecular Docking Binding Energy of Quercetagetin Derivative (Compound 2a) [1][3]
| Target Protein | Binding Energy (kcal/mol) |
| Bcl-2 | -9.375 |
| Mcl-1 | -8.324 |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the inhibitory effects of this compound on Bcl-2 and Mcl-1.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U937, K562)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Western Blot Analysis for Bcl-2 and Mcl-1 Expression
Objective: To determine the effect of this compound on the protein expression levels of Bcl-2 and Mcl-1.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Mandatory Visualizations
Caption: Proposed mechanism of this compound inducing apoptosis.
Caption: Workflow for evaluating this compound's anticancer effects.
References
- 1. Synthesis and Biological Evaluation of Quercetagetin Derivatives as the Inhibitors of Mcl-1 and Bcl-2 Against Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Quercetagetin Derivatives as the Inhibitors of Mcl-1 and Bcl-2 Against Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Improving the yield of Hexamethylquercetagetin chemical synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Hexamethylquercetagetin chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent and effective method for synthesizing this compound is through the exhaustive methylation of quercetagetin. This is typically achieved via the Williamson ether synthesis, which involves the reaction of quercetagetin with a methylating agent in the presence of a base.
Q2: Which methylating agent and base combination is recommended for optimal yield?
A combination of dimethyl sulfate (DMS) or methyl iodide (MeI) as the methylating agent and a strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is commonly used. One reported high-yield method involves the use of dimethyl sulphate and 20% sodium hydroxide in acetone with the acetyl derivative of pentamethyl quercetagetin, achieving a yield of approximately 90%.[1]
Q3: Why is my reaction yielding a mixture of partially methylated products instead of pure this compound?
Incomplete methylation is a common issue and can arise from several factors:
-
Insufficient amount of methylating agent or base: Ensure a sufficient excess of both reagents is used to drive the reaction to completion for all six hydroxyl groups.
-
Reaction time is too short: The methylation of all hydroxyl groups, some of which may be sterically hindered, can be slow. Increasing the reaction time may be necessary.
-
Inadequate reaction temperature: The reaction may require heating to proceed at an optimal rate. Temperatures between 50-100 °C are typical for Williamson ether synthesis.[2]
-
Poor solubility of intermediates: Partially methylated intermediates may precipitate out of the solution before being fully methylated. Choosing a solvent that effectively dissolves all intermediates is crucial.
Q4: What are the common side reactions to be aware of during the synthesis?
The primary side reactions include:
-
C-alkylation: The phenoxide ions can undergo alkylation on the aromatic ring in addition to the desired O-alkylation of the hydroxyl groups.[2]
-
Elimination reactions: If using alkyl halides, especially secondary or tertiary ones (though not the case for methylation), elimination can compete with substitution.[2]
-
Hydrolysis of the methylating agent: In the presence of water, methylating agents like dimethyl sulfate can hydrolyze, reducing their effectiveness.
Q5: How can I purify the final this compound product?
Purification is typically achieved through chromatographic techniques followed by recrystallization.
-
Column Chromatography: Silica gel column chromatography using a gradient of hexane and ethyl acetate is effective for separating polymethoxylated flavonoids.[3]
-
Recrystallization: The purified product can be further refined by recrystallization from a suitable solvent like ethanol to obtain sharp-melting crystals.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive reagents. 2. Reaction conditions not optimal (temperature, time). 3. Presence of water in the reaction mixture. | 1. Use fresh, high-purity quercetagetin, methylating agent, and base. 2. Increase reaction temperature (typically 50-100 °C) and/or extend the reaction time (1-8 hours or longer).[2] 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Incomplete methylation (mixture of products) | 1. Insufficient stoichiometry of methylating agent or base. 2. Steric hindrance of certain hydroxyl groups. 3. Low reaction temperature or short reaction time. | 1. Use a significant excess of the methylating agent and base (e.g., 10-20 equivalents of each). 2. Consider a stronger base (e.g., NaH) to ensure complete deprotonation of all hydroxyl groups. Use a solvent in which all intermediates are soluble. 3. Increase the reaction temperature and prolong the reaction time, monitoring the reaction progress by TLC or HPLC. |
| Presence of C-alkylated byproducts | The aryloxide ion is an ambident nucleophile, allowing for alkylation on the ring.[4] | 1. The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[5] 2. Using a phase-transfer catalyst may improve selectivity for O-alkylation.[5] |
| Difficulty in purifying the product | 1. Byproducts have similar polarity to the desired product. 2. Oiling out during recrystallization. | 1. Optimize the solvent system for column chromatography. A shallow gradient of hexane/ethyl acetate can improve separation. Reverse-phase chromatography can also be an option.[3] 2. For recrystallization, choose a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature. Use a seed crystal to induce crystallization if necessary. |
Experimental Protocols
Protocol 1: Exhaustive Methylation of Quercetagetin using Dimethyl Sulfate and Sodium Hydroxide
This protocol is adapted from a reported high-yield synthesis of this compound.[1]
Materials:
-
Quercetagetin
-
Acetic Anhydride
-
Dimethyl Sulfate (DMS)
-
Sodium Hydroxide (NaOH)
-
Acetone
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Acetylation of Quercetagetin (Protection of Hydroxyl Groups - Optional but recommended for cleaner reaction):
-
While direct methylation is possible, prior acetylation of the more reactive hydroxyls can lead to a cleaner reaction. A common procedure involves reacting Quercetagetin with acetic anhydride in the presence of a base like pyridine or sodium acetate.
-
-
Methylation:
-
Dissolve the acetylated quercetagetin derivative in acetone.
-
Add dimethyl sulfate (a significant excess, e.g., 15-20 equivalents).
-
Gradually add a 20% aqueous solution of sodium hydroxide while stirring vigorously. Maintain the reaction mixture at a controlled temperature (e.g., 50-60 °C).
-
The addition of base and DMS can be done alternately in small portions.
-
After the initial addition, make the medium strongly alkaline by adding more NaOH solution.
-
Continue stirring at the elevated temperature for several hours (e.g., 4-8 hours) until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
After the reaction is complete, heat the mixture on a water bath to remove the acetone.
-
Cool the remaining aqueous solution and acidify it with dilute hydrochloric acid.
-
The crude this compound will precipitate out as a solid.
-
Filter the solid, wash it with water until neutral, and dry it.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).
-
Perform column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product (identified by TLC).
-
Evaporate the solvent.
-
Recrystallize the purified solid from ethanol to obtain crystalline this compound.
-
Expected Results:
-
Appearance: Pale yellow or off-white crystalline solid.
-
Melting Point: Approximately 142-144 °C.[1]
-
¹³C NMR (in CDCl₃, representative shifts): Expect signals for methoxy groups around 56-62 ppm and aromatic carbons in the range of 90-165 ppm. Specific data can be found in databases like PubChem.[6]
-
Mass Spectrometry (ESI-MS): Expect to observe the protonated molecule [M+H]⁺ at m/z 403.1387, corresponding to the molecular formula C₂₁H₂₂O₈.[6]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Optimizing HPLC Separation of Hexamethylquercetagetin
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Hexamethylquercetagetin from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for this compound?
A good starting point for flavonoid analysis, including this compound, is to use a reversed-phase (RP) HPLC method, which is the most common approach for these compounds.[1] A C18 column is the most popular choice for the stationary phase.[2][3] The mobile phase typically consists of a mixture of an acidified aqueous solution and an organic solvent like acetonitrile or methanol.[2][4] A gradient elution is often preferred over an isocratic one for complex mixtures, as it can provide better peak resolution and shorter run times.[5][6]
Q2: How do I prepare a complex sample (e.g., a plant extract) for HPLC analysis of this compound?
Proper sample preparation is crucial to remove interferences, protect the analytical column, and concentrate the analyte.[7]
-
Extraction : this compound, being a flavonoid, can be extracted from the matrix using polar solvents like methanol or ethanol.[8] Sonication can aid in improving extraction efficiency.[9]
-
Cleanup : Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to remove interfering compounds.[7][10] An SPE cartridge with a chemistry similar to your analytical column (e.g., C18) is often effective.[10]
-
Filtration : Before injection, the final sample extract should be filtered through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter, which can block the column and tubing.[9][11]
-
Solvent Compatibility : Whenever possible, dissolve the final, filtered sample in the initial mobile phase composition to ensure good peak shape.[12]
Q3: Should I use a gradient or isocratic elution for my separation?
The choice between gradient and isocratic elution depends on the complexity of your sample.[5]
-
Isocratic Elution : Uses a constant mobile phase composition. It is simpler, more reproducible, and cost-effective, making it suitable for simple mixtures or routine quality control analyses where analytes have similar properties.[6][13]
-
Gradient Elution : The mobile phase composition is changed over time, typically by increasing the percentage of the organic solvent. This method is highly effective for complex samples containing compounds with a wide range of polarities.[5] It generally provides better resolution for all peaks and shorter analysis times for complex mixtures.[6][14]
For separating this compound from a complex plant extract, a gradient elution is almost always the better choice to resolve it from numerous other components.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What are the common causes and how can I fix it?
A: Peak tailing, where the back half of the peak is wider than the front, is a common issue that can affect accuracy and resolution.[15]
-
Cause 1: Silanol Interactions : Residual, un-capped silanol groups on the silica-based column packing can interact with polar functional groups on the analyte. This is a frequent cause of tailing for basic compounds.[15]
-
Cause 2: Column Overload : Injecting too much sample can lead to peak distortion.
-
Solution : Dilute your sample or reduce the injection volume.
-
-
Cause 3: Extra-Column Volume : Excessive tubing length or a large-volume detector cell can cause peak broadening and tailing.[15]
-
Solution : Use tubing with a narrow internal diameter and keep the length between the injector, column, and detector as short as possible.[15]
-
-
Cause 4: Column Contamination/Degradation : Contaminants from the sample can accumulate at the head of the column, or the stationary phase can degrade over time.[10]
Problem 2: Poor Resolution
Q: I am not getting good separation between my target peak and an adjacent impurity. How can I improve the resolution?
A: Improving resolution involves changing the selectivity or efficiency of the separation.
-
Cause 1: In-optimal Mobile Phase Composition : The type and ratio of organic solvent significantly impact selectivity.
-
Solution 1 : Adjust the gradient slope. A shallower gradient (slower increase in organic solvent) will increase retention times but can improve the separation of closely eluting peaks.
-
Solution 2 : Switch the organic modifier. Acetonitrile and methanol have different solvent properties; switching from one to the other can change the elution order and improve selectivity for certain compounds.[16]
-
-
Cause 2: Incorrect pH : If the analytes are ionizable, the pH of the mobile phase is a powerful tool to alter retention and selectivity.[16]
-
Solution : Adjust the mobile phase pH. Ensure the pH is at least 1-2 units away from the pKa of your analyte to ensure it is in a single, non-ionized form for better peak shape and reproducibility.[16]
-
-
Cause 3: Insufficient Column Efficiency : The column itself may not have enough theoretical plates to resolve the compounds.
-
Solution : Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column (e.g., 250 mm instead of 150 mm) to increase efficiency.[4]
-
Problem 3: Retention Time Variability
Q: The retention time for this compound is shifting between injections. What could be the cause?
A: Unstable retention times compromise the reliability of peak identification.
-
Cause 1: Inadequate Column Equilibration : This is a common issue in gradient elution. If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will shift.[19]
-
Solution : Increase the equilibration time at the end of your gradient run. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[18]
-
-
Cause 2: Mobile Phase Preparation Issues : Inconsistent mobile phase composition or degradation of the mobile phase can cause drift.[10]
-
Solution : Prepare fresh mobile phase daily. Ensure accurate measurements when mixing solvents. If using an on-line mixer, ensure the pump is functioning correctly and is properly degassed.[12]
-
-
Cause 3: Fluctuating Column Temperature : Temperature affects solvent viscosity and analyte retention.
-
Solution : Use a column oven to maintain a constant and stable temperature throughout the analysis.[18]
-
-
Cause 4: Pump Malfunction or Leaks : Air bubbles or leaks in the pump or flow path can cause inconsistent flow rates, leading to shifting retention times.[12][18]
-
Solution : Degas the mobile phase thoroughly. Check all fittings for leaks and ensure pump seals are in good condition.[18]
-
Experimental Protocols & Data
Representative HPLC Method for Flavonoid Analysis
This protocol is a general starting point and should be optimized for the specific requirements of separating this compound.
| Parameter | Specification |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][9] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.2% Acetic Acid[20][21] |
| Mobile Phase B | Acetonitrile or Methanol[2][4] |
| Flow Rate | 0.8 - 1.0 mL/min[9][20] |
| Detection | UV/DAD Detector at 254 nm or 370 nm[3][11] |
| Column Temp. | 25°C - 35°C[11][21] |
| Injection Vol. | 10 - 20 µL[9][11] |
Sample Gradient Elution Program
This table outlines a typical gradient profile that can be adapted for separating complex mixtures containing flavonoids.
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 40.0 | 20 | 80 |
| 45.0 | 5 | 95 |
| 50.0 | 5 | 95 |
| 51.0 | 95 | 5 |
| 60.0 | 95 | 5 |
Visualizations
Caption: General experimental workflow for HPLC analysis of complex mixtures.
Caption: Decision tree for troubleshooting common HPLC separation issues.
Caption: Logical relationships between key HPLC parameters and separation outcomes.
References
- 1. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auctoresonline.org [auctoresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]
- 9. japsonline.com [japsonline.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. uhplcs.com [uhplcs.com]
- 14. researchgate.net [researchgate.net]
- 15. chromtech.com [chromtech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. m.youtube.com [m.youtube.com]
- 20. ijprajournal.com [ijprajournal.com]
- 21. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the isolation of Hexamethylquercetagetin from natural products
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the challenges encountered during the isolation of Hexamethylquercetagetin and other polymethoxylated flavones (PMFs) from natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for isolating this compound?
A1: this compound is a polymethoxylated flavone predominantly found in the peels of citrus cultivars. A key botanical source is Aurantii fructus immaturus, the dried, immature fruit of Citrus aurantium L. and related species. Other citrus peels, such as those from tangerines (Citrus reticulata), are also rich sources of various PMFs and are often used for their isolation.[1][2][3]
Q2: Why is the yield of this compound often low from crude extracts?
A2: The low yield of this compound can be attributed to several factors:
-
Low Natural Abundance: It is typically present in smaller quantities compared to other flavonoids like hesperidin or even other PMFs like nobiletin in citrus peels.[1]
-
Inefficient Extraction: The choice of solvent is critical. PMFs are generally low-polarity compounds, and using suboptimal solvents can lead to incomplete extraction from the plant matrix.
-
Loss During Purification: Each purification step, especially those involving multiple chromatographic separations, can lead to significant sample loss.
-
Degradation: While the multiple methoxy groups on this compound offer some protection against degradation compared to hydroxylated flavonoids, prolonged exposure to heat or harsh pH conditions during extraction can still cause decomposition.
Q3: What makes this compound difficult to separate from other compounds?
A3: The main challenge lies in its structural similarity to other PMFs present in the same natural source. Citrus peels contain a complex mixture of flavones with varying numbers and positions of methoxy groups (e.g., nobiletin, tangeretin, heptamethoxyflavones).[4][5][6] These compounds have very similar polarities and chromatographic behaviors, leading to co-elution and making separation by standard chromatographic techniques like silica gel column chromatography difficult. Achieving high purity often requires advanced or multi-step separation techniques.[7]
Q4: Which analytical techniques are best for assessing the purity of the final isolated product?
A4: A combination of techniques is recommended for unambiguous purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is the most common method for determining the purity of flavonoids. It allows for quantification and initial identification based on retention time and UV spectrum.[8]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides molecular weight information, confirming the identity of the isolated compound.
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are essential for structural elucidation and confirming the identity and purity of the final compound by ensuring the absence of signals from impurities.[5]
Troubleshooting Guide
This guide addresses specific problems that may arise during the isolation process.
Problem 1: Low Yield of Crude PMF Extract
| Potential Cause | Troubleshooting Solution |
| Inadequate Grinding of Plant Material | Ensure the dried plant material (e.g., citrus peel) is ground into a fine, homogenous powder. This increases the surface area for solvent penetration. |
| Suboptimal Extraction Solvent | PMFs are low-polarity. Use solvents like methanol, ethanol, or hexane. A mixture, such as 80% methanol in water, can also be effective for initial extraction.[4] For subsequent liquid-liquid partitioning, use a nonpolar solvent like n-hexane to enrich the PMF fraction. |
| Insufficient Extraction Time/Temperature | Increase extraction time or use methods like sonication or reflux heating. However, be cautious with heat as it can degrade some flavonoids. A heated reflux for 30 minutes is often a good balance.[9] |
| Compound Degradation | Avoid prolonged exposure to high heat or strong acids/bases. If using microwave-assisted extraction, use lower power settings (e.g., 160 W) for short durations (e.g., 1 minute). |
Problem 2: Poor Separation / Co-elution of this compound with other PMFs
| Potential Cause | Troubleshooting Solution |
| Insufficient Resolution in Column Chromatography | Standard silica gel chromatography is often inadequate. Use a longer column or a shallower solvent gradient to improve separation. Consider using reversed-phase (C18) columns for preparative HPLC, which separate based on hydrophobicity.[10] |
| Compounds Have Very Similar Polarity | Employ advanced chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is highly effective for separating compounds with similar polarities by utilizing their differential partitioning between two immiscible liquid phases, which minimizes irreversible adsorption issues seen with solid supports.[5][11] |
| Suboptimal Mobile Phase in HPLC/HSCCC | Systematically optimize the solvent system. For HSCCC, a two-phase system like n-hexane-ethyl acetate-methanol-water is effective for PMFs.[5] For preparative HPLC, test different ratios of methanol or acetonitrile with acidified water.[8] |
| Column Overloading in Preparative HPLC | Reduce the sample load injected onto the column. Overloading leads to peak broadening and loss of resolution. Perform a loading study on an analytical column first to determine the maximum sample amount before resolution is compromised.[12][13] |
Data Presentation: Yields of Similar PMFs
| Compound | Structure | Amount Isolated (mg) | Yield from Crude Extract (%) | Final Purity (by HPLC) |
| Tangeretin | Pentamethoxyflavone | 35 | 23.3% | 99.8% |
| Nobiletin | Hexamethoxyflavone | 26 | 17.3% | 98.6% |
| 5-hydroxy-penta-methoxyflavone | Hydroxy-penta-methoxyflavone | 11 | 7.3% | 96.8% |
| Heptamethoxyflavone | Heptamethoxyflavone | 6 | 4.0% | 95.9% |
| Data adapted from Wang et al., J Chromatogr A, 2005.[5] |
Experimental Protocols
Protocol: Isolation of PMFs via High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a successful method for separating multiple PMFs from citrus peel and is highly applicable for the isolation of this compound.[5]
1. Preparation of Crude Extract:
-
Air-dry and powder the natural source material (e.g., tangerine peel).
-
Extract the powder with 95% ethanol using reflux for 2 hours. Repeat three times.
-
Combine the ethanol extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
Suspend the crude extract in water and partition sequentially with petroleum ether, ethyl acetate, and n-butanol. The PMFs will be concentrated in the less polar petroleum ether and ethyl acetate fractions. Combine and evaporate these fractions.
2. HSCCC Separation:
-
Two-Phase Solvent System: Prepare a mixture of n-hexane-ethyl acetate-methanol-water in a volume ratio of (1:0.8:1:1) . Mix thoroughly in a separatory funnel and allow the phases to separate. The upper organic phase is the stationary phase, and the lower aqueous phase is the mobile phase.
-
Apparatus Setup: Fill the entire HSCCC coil column with the stationary phase (upper phase).
-
Sample Injection: Dissolve the crude PMF extract (e.g., 150 mg) in a small volume of the mobile phase (lower phase) and inject it into the system.
-
Elution: Begin the separation by pumping the mobile phase at a flow rate of 1.5 mL/min while rotating the column at 800 rpm.
-
Fraction Collection: Monitor the effluent with a UV detector (e.g., at 254 nm or 330 nm) and collect fractions based on the resulting chromatogram peaks.
3. Purity Analysis:
-
Analyze the collected fractions using analytical HPLC-DAD to determine the purity of each isolated compound.
-
Combine fractions of high purity (>95%) containing the same compound.
-
Perform structural identification using MS and NMR spectroscopy.[5]
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the isolation of this compound.
Troubleshooting Logic: Co-elution of PMFs
Caption: Decision tree for troubleshooting poor separation of PMFs.
References
- 1. Flavonoids from Aurantii Fructus Immaturus and Aurantii Fructus: promising phytomedicines for the treatment of liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flavonoids from Aurantii Fructus Immaturus and Aurantii Fructus: promising phytomedicines for the treatment of liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparative isolation and purification of polymethoxylated flavones from Tangerine peel using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. A high-speed counter-current chromatography- HPLC-DAD method for preparative isolation and purification of two polymethoxylated flavones from Taraxacum mongolicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. warwick.ac.uk [warwick.ac.uk]
Hexamethylquercetagetin stability issues and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of Hexamethylquercetagetin. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a polymethoxylated flavone, a type of flavonoid found in citrus peels.[1] Its stability is crucial because degradation can lead to a loss of biological activity, potentially affecting experimental outcomes and the therapeutic efficacy of any derived products. The chemical structure of flavonoids, including the presence of methoxy groups, influences their stability.[2]
Q2: What are the primary factors that affect the stability of this compound?
A2: Like other flavonoids, the stability of this compound is influenced by several environmental factors. These include:
-
Light: Exposure to light, particularly UV radiation, can cause significant degradation.
-
Temperature: Elevated temperatures accelerate the degradation process.
-
pH: The stability of flavonoids can be pH-dependent, with alkaline conditions often promoting degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, a process that can be exacerbated by light exposure.
-
Solvent: The choice of solvent can impact the stability of the compound in solution.
Q3: What are the recommended short-term and long-term storage conditions for this compound?
A3: Proper storage is essential to maintain the integrity of this compound. Based on supplier recommendations and general knowledge of flavonoid stability, the following conditions are advised:
| Storage Type | Condition | Duration | Recommendations |
| Solid Compound | Store at -20°C in a tightly sealed, light-resistant container. | Refer to the manufacturer's certificate of analysis. | Minimize exposure to atmospheric moisture and light. |
| Stock Solution (in DMSO) | Store at -20°C | Up to 1 month[3] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[3] |
| Stock Solution (in DMSO) | Store at -80°C | Up to 6 months[3] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[3] |
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO.[3] To prepare a stock solution, dissolve the compound in high-purity DMSO. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[3] It is crucial to ensure the compound is fully dissolved before making further dilutions for your experiments.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and stock solutions have been stored according to the recommendations (see FAQ 3).
-
Check Age of Stock Solution: Ensure that the stock solution has not exceeded its recommended storage duration.
-
Prepare Fresh Solution: If in doubt, prepare a fresh stock solution from the solid compound.
-
Protect from Light: During your experiments, protect all solutions containing this compound from direct light by using amber vials or covering them with aluminum foil.
-
Maintain Temperature Control: Avoid exposing solutions to high temperatures for extended periods. When not in use, keep them on ice or refrigerated, as appropriate for your experimental setup.
-
Problem 2: Difficulty dissolving this compound.
-
Possible Cause: Low solubility in the chosen solvent or precipitation at lower temperatures.
-
Troubleshooting Steps:
-
Confirm Solvent: Ensure you are using a recommended solvent, such as DMSO.
-
Gentle Heating and Sonication: As recommended, warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[3]
-
Check for Precipitation: If the compound was dissolved at a higher temperature, it might precipitate upon cooling. Visually inspect the solution for any solid particles before use. If precipitation has occurred, gently warm and sonicate again to redissolve.
-
Problem 3: Observing a change in the color of the solution.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Discard the Solution: A change in color is a strong indicator of chemical degradation. Do not use the solution for your experiments.
-
Review Handling Procedures: Assess your experimental workflow for any steps where the compound might have been exposed to harsh conditions (e.g., prolonged light exposure, high temperatures, incompatible reagents).
-
Prepare a Fresh Solution: Prepare a new solution, paying close attention to proper handling and storage procedures.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.[4][5]
-
Objective: To evaluate the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress.
-
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to direct sunlight for 24 hours or in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method (e.g., RP-HPLC with a C18 column and a mobile phase of acetonitrile and water with a modifier like formic acid). Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Quantitative Data on Flavonoid Stability (Quercetin as a proxy)
While specific quantitative data for this compound is limited, studies on the structurally similar flavonoid, quercetin, provide valuable insights into its stability under different conditions. The following table summarizes the degradation kinetics of quercetin.
| Condition | Temperature | Degradation Rate Constant (k) (h⁻¹) | Reference |
| pH 6.0 | 37°C | 2.81 x 10⁻² | [6] |
| pH 7.5 | 37°C | 0.375 | [6] |
| pH 7.0 | 50°C | 0.245 | [6] |
| pH 7.0 | 65°C | 1.42 | [6] |
Note: The rate constant 'k' indicates the speed of the degradation reaction; a higher 'k' value signifies faster degradation.
Signaling Pathways
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagrams below illustrate the logical flow of these pathways and the inhibitory action of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Hexamethylquercetagetin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexamethylquercetagetin. Inconsistencies in bioassay results are a known challenge with flavonoids, and this resource aims to provide solutions to common issues.
Troubleshooting Guide: Inconsistent Bioassay Results
Q1: I am observing significant variability in my cell viability and cytotoxicity data for this compound. What could be the cause?
A1: Inconsistent results in cell-based assays with this compound and other flavonoids are often due to the compound's inherent chemical properties. Several factors can contribute to this variability:
-
Direct Assay Interference: this compound, like other flavonoids, can directly interact with assay reagents, leading to false-positive or false-negative results. For example, flavonoids have been shown to reduce tetrazolium salts (e.g., MTT, XTT) and resazurin-based reagents (e.g., Alamar Blue) in the absence of cells, leading to an overestimation of cell viability or an underestimation of cytotoxicity.[1][2]
-
Compound Aggregation: Flavonoids have a tendency to form aggregates in aqueous solutions, especially at higher concentrations.[3] These aggregates can interfere with the assay readout and lead to non-reproducible results. Aggregate formation is influenced by factors such as pH, ionic strength, and the presence of serum proteins in the culture medium.
-
Compound Stability: The stability of this compound can be affected by experimental conditions such as pH, temperature, and light exposure. Degradation of the compound over the course of an experiment can lead to a decrease in its biological activity and contribute to inconsistent results.
Recommended Solutions:
-
Use a non-interference-prone assay: For cell viability, consider using the Trypan Blue exclusion assay , which is based on membrane integrity and is less susceptible to interference from flavonoids.[1]
-
Incorporate proper controls: Always include a "compound-only" control (this compound in media without cells) to assess for direct reduction of assay reagents.
-
Improve solubility and prevent aggregation:
-
Use a suitable solvent for your stock solution, such as DMSO.
-
Ensure the final concentration of the solvent in your assay is low (typically <0.5%) and consistent across all wells.
-
Consider the use of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer to help prevent aggregation.[3]
-
-
Ensure compound stability: Prepare fresh dilutions of this compound for each experiment and protect solutions from light.
Q2: My IC50 values for this compound differ significantly between different assay formats. Why is this happening?
A2: It is not uncommon to observe different IC50 values for the same compound when using different assay methods.[4][5][6] This is particularly true for flavonoids like this compound. The reasons for these discrepancies are multifaceted:
-
Different biological endpoints: Assays like MTT measure metabolic activity, while others like Trypan Blue measure membrane integrity. A compound might affect these cellular processes differently and at different concentrations.
-
Assay-specific interference: As mentioned in Q1, some assays are more prone to interference by flavonoids than others. This can lead to artificially inflated or deflated IC50 values.
-
Variations in experimental conditions: Differences in cell type, cell density, incubation time, and serum concentration can all influence the apparent potency of a compound.
Illustrative Data on IC50 Variability:
The following table provides a hypothetical example of how IC50 values for a flavonoid like this compound might vary across different cell viability assays. Note: This is an illustrative example based on the known behavior of flavonoids, as direct comparative data for this compound is not extensively available.
| Assay Type | Principle | Potential for Flavonoid Interference | Hypothetical IC50 (µM) |
| MTT Assay | Metabolic Activity (Reduction of Tetrazolium Salt) | High | 25 |
| Alamar Blue Assay | Metabolic Activity (Reduction of Resazurin) | High | 30 |
| Trypan Blue Exclusion | Membrane Integrity | Low | 50 |
| ATP-based Assay | ATP Content | Low to Moderate | 45 |
Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting inconsistent bioassay results with this compound.
Caption: Troubleshooting workflow for inconsistent results.
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO. For long-term storage, it is advisable to store the compound as a solid at -20°C, protected from light. For short-term storage, a stock solution in DMSO can be kept at -20°C. Commercially available this compound is often recommended to be stored at room temperature in the continental US, but it's always best to follow the supplier's specific instructions.[7]
Q4: Are there any known signaling pathways modulated by this compound that I should be aware of when designing my bioassays?
A4: Yes, polymethoxylated flavones, including this compound and related compounds like nobiletin, are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival.[8][9] These include:
-
NF-κB Signaling Pathway: Flavonoids have been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[10][11][12][13]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and polymethoxylated flavones can modulate its activity.[9][14][15][16][17][18]
-
MAPK/ERK Signaling Pathway: This pathway is involved in cell growth and differentiation, and its modulation by polymethoxylated flavones has been reported.[8][19][20]
Understanding these pathways can help in selecting appropriate downstream markers for your bioassays.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways known to be modulated by polymethoxylated flavones.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
Caption: Modulation of the PI3K/Akt signaling pathway.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is provided as a standard example but should be used with caution for flavonoids due to the high potential for interference.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO or a solubilization solution (e.g., 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][21][22][23][24]
Trypan Blue Exclusion Assay Protocol (Recommended Alternative)
This protocol is recommended for assessing the cytotoxicity of flavonoids as it is less prone to chemical interference.
-
Cell Culture and Treatment: Culture and treat cells with this compound in a suitable format (e.g., 6-well or 12-well plates).
-
Cell Harvesting: After the treatment period, collect the cells. For adherent cells, wash with PBS and detach using trypsin. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Staining: Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature. Do not exceed 5 minutes, as this can lead to an increase in the number of stained (non-viable) cells.[3][7][25][26]
-
Cell Counting: Load 10 µL of the cell suspension into a hemocytometer.
-
Microscopic Examination: Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System | Journal of Pharmaceutical Research International [journaljpri.com]
- 3. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalsciencebooks.info [globalsciencebooks.info]
- 11. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of PI3K/AKT/GLUT1 Signaling Pathway by Quercetin in the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 19. mdpi.com [mdpi.com]
- 20. econtent.hogrefe.com [econtent.hogrefe.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 26. brd.nci.nih.gov [brd.nci.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Hexamethylquercetagetin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of Hexamethylquercetagetin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound derivatives?
A1: The primary factors are similar to those affecting other quercetin derivatives and include low aqueous solubility, rapid metabolism and clearance, and enzymatic degradation.[1][2] The lipophilic nature of the hexamethylated form can contribute to poor solubility in the aqueous environment of the gastrointestinal tract.
Q2: What are the main strategies to improve the bioavailability of these compounds?
A2: There are three main approaches to enhance the bioavailability of this compound derivatives:
-
Pharmaceutics Approach: This involves modifying the formulation or the physicochemical properties of the drug.[3] Techniques include the use of nanocarriers, solid dispersions, and complexation.[2][3][4]
-
Pharmacokinetic Approach: This strategy focuses on altering the compound's pharmacokinetic parameters, often through chemical modification to create prodrugs.[3]
-
Biological Approach: This involves changing the route of administration or co-administering the compound with bioenhancers that can modulate metabolic enzymes or efflux transporters.[3][5]
Q3: Can co-administration with other compounds improve the bioavailability of this compound derivatives?
A3: Yes. Co-administration with "bioenhancers" can significantly improve bioavailability. For instance, piperine has been shown to inhibit drug metabolism.[6] Other natural compounds, such as those found in citrus, can inhibit the P-glycoprotein (P-gp) efflux pump, which actively transports drugs out of cells, thereby increasing intestinal absorption.[7] Quercetin itself can also act as a bioenhancer by modulating membrane permeability and reducing first-pass metabolism.[4]
Q4: What role do nanocarriers play in enhancing bioavailability?
A4: Nanocarriers, such as polymeric nanoparticles, solid lipid nanoparticles, and liposomes, can improve the oral bioavailability of lipophilic compounds like this compound derivatives.[2][4] They achieve this by:
-
Increasing the surface area for dissolution.
-
Protecting the drug from degradation in the gastrointestinal tract.
-
Promoting controlled release.
-
Improving permeation across the intestinal barrier.[4]
-
Potentially facilitating lymphatic uptake, which bypasses the first-pass metabolism in the liver.[4]
Troubleshooting Guides
Issue 1: Poor Dissolution and Solubility in Aqueous Media
| Symptom | Possible Cause | Troubleshooting Steps |
| The compound precipitates out of solution during in vitro dissolution studies. | Low intrinsic aqueous solubility of the this compound derivative. | 1. Particle Size Reduction: Micronization or nanosuspension techniques can be used to increase the surface area of the drug particles, which can improve dissolution rates.[3] 2. Co-solvency: Employ a mixture of water and one or more water-miscible solvents (e.g., PEG 300, propylene glycol, ethanol) to enhance solubility.[3] 3. pH Adjustment: Determine the pKa of the derivative. Solubility may be increased in more alkaline or acidic conditions depending on the compound's properties.[8] 4. Solid Dispersions: Prepare a solid dispersion of the derivative in a hydrophilic carrier. This can change the crystalline state of the drug to a more soluble amorphous form.[4] 5. Complexation: Utilize cyclodextrins to form inclusion complexes that enhance the aqueous solubility of poorly soluble drugs.[4] |
| Inconsistent dissolution profiles across different batches. | Variability in the crystalline structure (polymorphism) or particle size of the synthesized derivative. | 1. Characterize Solid State: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify and control the crystalline form of the compound. 2. Control Particle Size: Implement a consistent particle size reduction method and verify the particle size distribution for each batch. |
Issue 2: Low Permeability in Caco-2 Cell Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| The apparent permeability coefficient (Papp) is low, indicating poor absorption across the intestinal cell monolayer. | The compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Co-administer with P-gp Inhibitors: Perform the Caco-2 assay with known P-gp inhibitors (e.g., verapamil). A significant increase in Papp would confirm that the compound is a P-gp substrate. Natural P-gp inhibitors from citrus extracts can also be explored.[7] 2. Formulate with Permeation Enhancers: Investigate the use of excipients that can enhance paracellular transport. Chitosan and its derivatives have been shown to modulate tight junctions.[5] |
| The compound shows high binding to the plastic of the assay plates. | Non-specific binding due to the lipophilicity of the compound. | 1. Use Low-Binding Plates: Employ commercially available low-protein-binding microplates. 2. Include a Surfactant: Add a low concentration of a non-ionic surfactant (e.g., Tween 80) to the assay buffer to reduce non-specific binding. |
Issue 3: High First-Pass Metabolism In Vivo
| Symptom | Possible Cause | Troubleshooting Steps |
| Low systemic exposure (low AUC) after oral administration, despite good in vitro dissolution and permeability. | Extensive metabolism in the intestine and/or liver (first-pass effect). | 1. Co-administration with Metabolic Inhibitors: Co-administer the derivative with compounds that inhibit key metabolic enzymes (e.g., cytochrome P450 enzymes). Piperine is a known bioenhancer that can inhibit these enzymes.[6] 2. Lipid-Based Formulations: Formulate the derivative in a lipid-based delivery system, such as self-emulsifying drug delivery systems (SEDDS) or liposomes. These can promote lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[4] 3. Prodrug Approach: Synthesize a prodrug of the this compound derivative that is more resistant to first-pass metabolism and is converted to the active compound in the systemic circulation.[9] |
Quantitative Data Summary
The following table summarizes the reported improvements in solubility and bioavailability for quercetin, which can serve as a benchmark for experiments with its hexamethylated derivatives.
| Method | Compound | Improvement Metric | Fold Increase | Reference |
| Cocrystallization | Quercetin | Solubility | 8 to 14-fold | [10] |
| Cocrystallization | Quercetin | Bioavailability (AUC) | Up to 10-fold | [10] |
| Rubusoside Treatment | Quercetin | Water Solubility | >700-fold (from ~0.01 mg/mL to 7.7 mg/mL) | [11] |
| Borneol/Methanol Mixture | Daidzein (a flavonoid) | Bioavailability | Not quantified, but enhanced | [12] |
| Co-administration with Piperine | Clopidogrel | Bioavailability (AUC) | 3.48-fold | [5] |
Key Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in a Rodent Model
This protocol provides a general framework for assessing the oral bioavailability of a this compound derivative formulation.
1. Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) of a this compound derivative after oral administration.
2. Materials:
-
This compound derivative
-
Test formulation (e.g., nanoformulation, solid dispersion)
-
Control formulation (e.g., suspension in 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
3. Methodology:
-
Animal Acclimatization: House the animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.[13]
-
Dosing: Divide the animals into groups (e.g., control and test formulation groups, n=6 per group). Administer the formulation via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the this compound derivative in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The relative bioavailability of the test formulation can be calculated as: (AUC_test / AUC_control) * 100%.
-
Statistical Analysis: Use statistical methods, such as ANOVA, to compare the pharmacokinetic parameters between the groups.[13]
Protocol 2: Caco-2 Permeability Assay
1. Objective: To assess the intestinal permeability of a this compound derivative.
2. Materials:
-
Caco-2 cells
-
Cell culture reagents (DMEM, FBS, etc.)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound derivative
-
Lucifer yellow (as a marker for monolayer integrity)
-
Analytical equipment (e.g., LC-MS/MS, fluorescence plate reader)
3. Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of Lucifer yellow.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (dissolved in HBSS) to the apical (AP) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of the derivative in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Visualizations
Signaling Pathways
Flavonoids, including quercetin and its derivatives, are known to modulate various signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
Caption: Modulation of the Wnt/β-catenin signaling pathway.
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scispace.com [scispace.com]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 10. archive.connect.h1.co [archive.connect.h1.co]
- 11. ffhdj.com [ffhdj.com]
- 12. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. webstor.srmist.edu.in [webstor.srmist.edu.in]
Refinement of analytical techniques for Hexamethylquercetagetin detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of Hexamethylquercetagetin. It is designed for researchers, scientists, and drug development professionals to assist in refining their analytical techniques.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Secondary Interactions: Silanol groups on the column interacting with the analyte. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to suppress the ionization of the analyte. |
| Poor Resolution | 1. Inadequate Separation: The chosen column and mobile phase are not optimal for separating this compound from other components. 2. Column Degradation: Loss of stationary phase or contamination of the column. | 1. Optimize the mobile phase composition (e.g., adjust the organic solvent ratio, try a different solvent). Consider using a column with a different stationary phase or a smaller particle size. 2. Flush the column with a strong solvent. If resolution does not improve, replace the column. |
| Variable Retention Times | 1. Pump Issues: Fluctuations in the pump flow rate. 2. Mobile Phase Preparation: Inconsistent mobile phase composition or degradation. 3. Temperature Fluctuations: Changes in ambient temperature affecting the column. | 1. Purge the pump to remove air bubbles and ensure consistent flow. Check for leaks. 2. Prepare fresh mobile phase daily and ensure it is properly degassed. 3. Use a column oven to maintain a constant temperature. |
| Ghost Peaks | 1. Contamination: Contaminants in the sample, solvent, or from the injector. 2. Carryover: Residual sample from a previous injection. | 1. Use high-purity solvents and freshly prepared samples. Clean the injector and sample vials. 2. Implement a needle wash step in the injection sequence. Inject a blank solvent run to check for carryover. |
LC-MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity / Poor Sensitivity | 1. Ion Suppression/Enhancement: Co-eluting matrix components affecting the ionization of this compound. 2. Suboptimal MS Parameters: Incorrect settings for ion source, gas flows, or voltages. 3. Poor Fragmentation: Inefficient collision-induced dissociation (CID) for MS/MS analysis. | 1. Improve sample preparation to remove interfering substances. Adjust the chromatography to separate the analyte from the interfering compounds. 2. Optimize MS parameters (e.g., capillary voltage, gas flow rates, source temperature) by infusing a standard solution of this compound. 3. Optimize the collision energy for the specific precursor ion of this compound to achieve optimal fragmentation. |
| Inconsistent Ion Ratios (for MS/MS) | 1. Fluctuating Collision Energy: Instability in the collision cell. 2. Matrix Effects: Co-eluting compounds affecting the fragmentation pattern. | 1. Ensure the mass spectrometer is properly calibrated and maintained. 2. Improve chromatographic separation to minimize matrix effects. |
| Mass Inaccuracy | 1. Instrument Calibration: The mass spectrometer is not properly calibrated. 2. High Background Noise: Chemical noise interfering with accurate mass measurement. | 1. Perform regular mass calibration according to the manufacturer's recommendations. 2. Use high-purity solvents and reagents. Ensure a clean ion source. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC conditions for this compound analysis?
A1: For initial method development, a reversed-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of acetonitrile and water (both with 0.1% formic acid) is commonly used for flavonoids. The detection wavelength can be set around 280 nm or 340 nm, where many flavonoids exhibit strong absorbance.
Q2: How should I prepare my samples for this compound analysis?
A2: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[1] For biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) can be used to remove interferences and concentrate the analyte.
Q3: What are the expected precursor and product ions for this compound in LC-MS/MS?
A3: In positive ion mode, the precursor ion ([M+H]+) for this compound (molecular weight 402.39 g/mol ) would be approximately m/z 403.4.[2] Common neutral losses for methylated flavonoids include the loss of methyl groups (CH3), carbon monoxide (CO), and water (H2O).[3] The exact product ions will depend on the collision energy and the instrument used.
Q4: How can I improve the stability of this compound in my prepared samples?
A4: Flavonoid solutions can be susceptible to degradation. It is recommended to store stock solutions and prepared samples at low temperatures (-20°C or -80°C) and protected from light.[1] For quantitative analysis, it is advisable to prepare fresh working solutions daily.
Q5: What are some key considerations for method validation for this compound quantification?
A5: A robust method validation should include assessments of linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantification (LOQ).[4] Spiking experiments with a blank matrix are crucial to evaluate potential matrix effects.
Experimental Protocols
General HPLC Method for Flavonoid Analysis (Adaptable for this compound)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A typical gradient could be: 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) at 280 nm and 340 nm.
General LC-MS/MS Method for Small Molecule Quantification in Biological Samples (Adaptable for this compound)
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in 10% Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Acetate in 70% Acetonitrile.
-
Gradient Program: 0 min, 100% A; 6 min, 100% B; 7 min, 100% A; 10 min, stop.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Parameters:
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120°C
-
Desolvation Temperature: ~350°C
-
Gas Flows: Optimized for the specific instrument.
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification, using a specific precursor ion and at least two product ions for this compound.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Postulated inhibitory effect on the PI3K/Akt signaling pathway.
References
Technical Support Center: Minimizing Degradation of Hexamethylquercetagetin During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Hexamethylquercetagetin during extraction processes.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.
Problem 1: Low Yield of this compound in the Final Extract
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Extraction | - Increase extraction time.- Reduce particle size of the plant material by grinding.- Optimize solvent-to-solid ratio. | A longer extraction time and smaller particle size increase the contact between the solvent and the plant matrix, facilitating more efficient extraction. An optimal solvent-to-solid ratio ensures complete immersion and extraction. |
| Degradation during Extraction | - See detailed troubleshooting for specific degradation factors below (Problem 2). | This compound, although relatively stable, can degrade under harsh conditions. |
| Inappropriate Solvent Choice | - Use solvents of moderate polarity like ethanol or methanol, or mixtures with water.[1][2][3] | This compound is a polymethoxylated flavonoid (PMF) and is more soluble in organic solvents or aqueous-organic mixtures than in pure water. The choice of solvent can significantly impact extraction yield.[1][2][4] |
Problem 2: Suspected Degradation of this compound (e.g., discoloration of extract, presence of unknown peaks in HPLC)
| Potential Cause | Troubleshooting Step | Rationale |
| Thermal Degradation | - Lower the extraction temperature. For conventional methods, aim for temperatures below 60°C.- For Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE), use lower power settings and shorter extraction times. | Flavonoids are susceptible to thermal degradation. Although methoxylation increases stability, high temperatures can still lead to degradation.[5] |
| pH-Induced Degradation | - Maintain a neutral or slightly acidic pH (pH 4-6) during extraction and storage.[6] | Extreme pH, especially alkaline conditions, can cause the degradation of flavonoids.[6] The stability of quercetin, a related compound, is significantly influenced by pH.[6] |
| Photodegradation | - Protect the extraction vessel and subsequent extracts from direct light by using amber glassware or covering with aluminum foil. | Exposure to UV or even visible light can induce photochemical degradation of flavonoids. |
| Oxidative Degradation | - Degas solvents before use.- Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants like ascorbic acid or BHT to the extraction solvent, if compatible with downstream applications. | The presence of oxygen can lead to oxidative degradation of flavonoids, especially at elevated temperatures. |
II. Frequently Asked Questions (FAQs)
Q1: What makes this compound more stable than other flavonoids like quercetin?
A1: this compound is a polymethoxylated flavonoid (PMF). The presence of methoxyl (-OCH₃) groups instead of hydroxyl (-OH) groups on the flavonoid skeleton significantly increases its metabolic stability and protects it from degradation.[7] These methoxyl groups are less susceptible to the enzymatic conjugation reactions that typically lead to the rapid elimination of hydroxylated flavonoids.[7] This structural feature also confers greater resistance to degradation during extraction processes like microwave and ultrasonic-assisted extraction.
Q2: Which extraction method is best for minimizing the degradation of this compound?
A2: Modern extraction techniques like Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally preferred due to their shorter extraction times and reduced solvent consumption. However, they must be carefully optimized to prevent localized overheating. For sensitive compounds, conventional methods like maceration at controlled, low temperatures can also be effective, though they are more time-consuming.
Q3: What is the ideal solvent for extracting this compound?
A3: Solvents of medium polarity, such as ethanol, methanol, and acetone, or their aqueous mixtures, are generally effective for extracting polymethoxylated flavonoids.[2][3] The optimal solvent composition may depend on the specific plant matrix. For instance, 80% ethanol has been shown to be effective for extracting flavonoids from citrus peels.[4] It is recommended to perform small-scale pilot extractions with different solvents to determine the best option for your specific source material.
Q4: How can I monitor the degradation of this compound during my experiments?
A4: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the most common and reliable method for quantifying this compound and detecting potential degradation products.[8][9][10][11][12] By comparing the peak area of this compound and observing the appearance of new peaks in your chromatograms under different extraction conditions, you can effectively monitor its stability.
Q5: Are there any visual indicators of this compound degradation?
A5: While not definitive, a significant change in the color of your extract, such as darkening or a shift towards brown hues, can be an indicator of flavonoid degradation. However, this is a general observation and should always be confirmed with analytical techniques like HPLC.
III. Data on this compound Stability
While specific quantitative degradation data for this compound is limited in the literature, the following tables provide estimated stability data based on studies of closely related polymethoxylated flavonoids (e.g., nobiletin, tangeretin) and general flavonoid stability trends. These tables are intended to guide the optimization of extraction parameters.
Table 1: Estimated Thermal Degradation of this compound in Ethanol
| Temperature (°C) | Extraction Time (hours) | Estimated Degradation (%) |
| 25 | 24 | < 1 |
| 40 | 12 | 1 - 3 |
| 60 | 6 | 3 - 7 |
| 80 | 2 | 8 - 15 |
| 100 | 1 | > 20 |
Note: These are estimations based on the general understanding that polymethoxylated flavonoids are more heat-stable than their hydroxylated counterparts. Actual degradation rates may vary depending on the specific matrix and other experimental conditions.
Table 2: Estimated pH-Induced Degradation of this compound in Aqueous-Ethanolic Solution at Room Temperature
| pH | Incubation Time (hours) | Estimated Degradation (%) |
| 2 | 24 | < 2 |
| 4 | 24 | < 1 |
| 7 | 24 | 1 - 3 |
| 9 | 12 | 5 - 10 |
| 11 | 6 | > 15 |
Note: Flavonoids are generally more susceptible to degradation under alkaline conditions. The methoxy groups in this compound offer some protection.[6]
Table 3: Estimated Photodegradation of this compound in Ethanol Solution
| Light Condition | Exposure Time (hours) | Estimated Degradation (%) |
| Dark (Control) | 24 | < 1 |
| Diffuse Daylight | 24 | 2 - 5 |
| Direct Sunlight | 8 | 10 - 20 |
| UV Lamp (365 nm) | 4 | > 30 |
Note: Direct exposure to UV light should be avoided. Amber glassware is recommended for all extraction and storage steps.
IV. Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-DAD
This protocol provides a general method for the quantification of this compound, which should be validated for your specific application.
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% to 90% B
-
25-30 min: 90% B (hold)
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of this compound (typically around 330-350 nm). A DAD allows for scanning a range of wavelengths to identify the optimal one.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range in your samples.
-
Sample Preparation: Dilute the crude extract with the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Inject the prepared samples and determine the peak area of this compound.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
-
V. Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Key factors leading to the degradation of this compound.
References
- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Polarity-dependent extraction of flavonoids from citrus peel waste using a tailor-made deep eutectic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Hexamethylquercetagetin Methylation
Welcome to the technical support center for the optimization of Hexamethylquercetagetin methylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common starting material is Quercetagetin. For some protocols, it is recommended to first acetylate Quercetagetin to improve solubility and reactivity.
Q2: Which methylating agent is most effective for achieving complete methylation to this compound?
Dimethyl sulfate (DMS) in the presence of a suitable base has been shown to be highly effective, achieving yields of approximately 90%.[1] Diazomethane has also been used successfully.[1] While greener alternatives like dimethyl carbonate (DMC) are available for flavonoid methylation, they may result in lower yields for polyhydroxylated flavonoids like quercetagetin due to solubility issues.[2]
Q3: Why is it challenging to achieve complete methylation of Quercetagetin in a single step?
Quercetagetin has six hydroxyl groups with varying reactivities. The hydroxyl group at the 5-position is particularly difficult to methylate due to its involvement in a strong intramolecular hydrogen bond with the carbonyl group at the 4-position, which reduces its nucleophilicity.[3] This can lead to the formation of incompletely methylated byproducts, most commonly the pentamethyl ether.[1]
Q4: What are the key reaction parameters to control for a successful methylation reaction?
The key parameters to optimize are the choice of methylating agent, base, and solvent, as well as the reaction temperature and time. The stoichiometry of the reagents is also critical to drive the reaction to completion.
Q5: How can I monitor the progress of the methylation reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting material and the formation of the product. For more detailed analysis and to identify intermediates, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.[2][4]
Troubleshooting Guide
Problem 1: The reaction yields a mixture of partially methylated products (e.g., pentamethyl ether) instead of the desired this compound.
-
Possible Cause: Insufficient amount of methylating agent or base, or a reaction time that is too short. The reactivity of the different hydroxyl groups varies, and forcing conditions are needed for complete methylation.
-
Solution:
-
Increase the molar excess of the methylating agent (e.g., dimethyl sulfate) and the base (e.g., sodium hydroxide).
-
Prolong the reaction time and ensure the reaction goes to completion by monitoring with TLC.
-
Ensure the base is strong enough to deprotonate all hydroxyl groups. A 20% solution of sodium hydroxide has been shown to be effective.[1]
-
Consider a stepwise methylation strategy, although this is more time-consuming.
-
Problem 2: The reaction is very slow or does not proceed to completion.
-
Possible Cause: Poor solubility of the starting material (Quercetagetin or its acetate) in the chosen solvent. Precipitation of the flavonoid salt upon addition of the base can also hinder the reaction.[1]
-
Solution:
-
Use a solvent system that ensures the solubility of all reactants. Acetone is a commonly used solvent for this reaction.[1]
-
If using Quercetagetin directly, consider converting it to its acetyl derivative first to improve solubility.[1]
-
Add the base and methylating agent alternately in small portions to maintain a homogeneous reaction mixture.[1]
-
Problem 3: The final product is difficult to purify and contains persistent impurities.
-
Possible Cause: Formation of closely related byproducts (e.g., isomers of pentamethyl ether) that are difficult to separate by standard purification methods.
-
Solution:
-
Optimize the reaction conditions to maximize the yield of the desired hexamethylated product and minimize byproduct formation.
-
Purification by recrystallization from a suitable solvent, such as ethanol, has been reported to be effective. The use of a small amount of activated charcoal can help remove colored impurities.[1]
-
For very difficult separations, column chromatography on silica gel may be necessary.
-
Problem 4: Low overall yield of this compound.
-
Possible Cause: In addition to incomplete reaction, side reactions or degradation of the product under harsh reaction conditions can contribute to low yields.
-
Solution:
-
While a strong base and excess methylating agent are needed, avoid overly harsh conditions (e.g., excessively high temperatures) that could lead to degradation.
-
The work-up procedure is also important. Acidification of the alkaline solution after the reaction precipitates the product, which can then be collected by filtration.[1] Ensure complete precipitation and careful collection of the product.
-
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from the method described by Rao and Seshadri, which reports a high yield of approximately 90%.[1]
Materials:
-
Quercetagetin acetate
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH), 20% aqueous solution
-
Acetone
-
Ethanol
-
Activated charcoal
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolution: Dissolve the starting material, Quercetagetin acetate, in acetone.
-
Reaction:
-
To the acetone solution, add the requisite amounts of dimethyl sulfate and 20% sodium hydroxide solution alternately in small portions while stirring.
-
After the initial additions, make the reaction medium distinctly alkaline by adding a further quantity of the sodium hydroxide solution.
-
Allow the reaction mixture to stand overnight at room temperature with continuous stirring.
-
-
Work-up:
-
Remove the acetone by heating the mixture on a water bath.
-
Acidify the remaining alkaline solution with hydrochloric acid. This will cause the this compound to precipitate out of the solution.
-
-
Purification:
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol. A small amount of activated charcoal can be added during recrystallization to decolorize the solution.
-
The purified this compound should be obtained as narrow rectangular plates with a melting point of 142-144 °C.[1]
-
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Method 1: Dimethyl Sulfate | Method 2: Diazomethane |
| Starting Material | Quercetagetin Acetate[1] | Quercetagetin[1] |
| Methylating Agent | Dimethyl sulfate (DMS)[1] | Diazomethane (in ethereal solution)[1] |
| Base | 20% Sodium hydroxide (NaOH)[1] | Not explicitly required |
| Solvent | Acetone[1] | Anhydrous methyl alcohol or dioxane[1] |
| Reaction Time | Overnight[1] | 2 days (with portion-wise addition)[1] |
| Reported Yield | ~90%[1] | ~80%[1] |
| Purification | Recrystallization from ethanol[1] | Recrystallization from alcohol with charcoal[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for incomplete methylation of Quercetagetin.
References
Technical Support Center: Method Validation for Hexamethylquercetagetin Quantification
This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the validation of analytical methods for quantifying Hexamethylquercetagetin in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is bioanalytical method validation and why is it crucial for this compound studies?
Q2: What are the key parameters that must be evaluated during method validation?
A2: According to international guidelines from bodies like the FDA and EMA, the core parameters to be evaluated are:
-
Selectivity and Specificity [2]
-
Accuracy [2]
-
Precision (repeatability and intermediate precision)[2]
-
Linearity and Range [2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) [5]
-
Recovery
-
Stability of the analyte under various conditions (e.g., freeze-thaw, short-term, long-term).[2][8]
Q3: Which analytical techniques are most suitable for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a detector like a Diode Array Detector (DAD) is a common technique for flavonoid analysis.[5][9] However, for high sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][6][10] LC-MS/MS offers superior performance in distinguishing the analyte from endogenous matrix components, which is critical for accurate quantification at low concentrations.[6]
Q4: What are matrix effects, and how can they impact the analysis of this compound?
A4: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[11] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of the quantification.[6][11] Biological matrices like plasma contain numerous endogenous components (e.g., phospholipids, salts) that can interfere with the ionization process.[7] Evaluating and minimizing matrix effects is a critical part of method validation for any LC-MS/MS-based assay.[6][7]
Troubleshooting Guide
Q5: I am observing significant ion suppression for this compound. What are the common causes and solutions?
A5: Ion suppression is a frequent challenge in LC-MS/MS analysis.
-
Common Causes:
-
Co-eluting Matrix Components: Phospholipids from plasma are a primary cause of ion suppression in electrospray ionization (ESI).[7]
-
Poor Sample Cleanup: Inefficient extraction methods like simple protein precipitation may not adequately remove interfering substances.
-
Suboptimal Chromatography: If this compound elutes in a region with many other matrix components, suppression is more likely.
-
-
Solutions:
-
Improve Chromatographic Separation: Modify the mobile phase composition, gradient, or switch to a different column (e.g., one with a different stationary phase) to separate the analyte from the interfering peaks.
-
Enhance Sample Preparation: Switch from protein precipitation to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove phospholipids and other interferences.[10]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected by suppression or enhancement in the same way as the analyte.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but care must be taken to ensure the analyte concentration remains above the LOQ.
-
Q6: My recovery is low and inconsistent. How can I improve it?
A6: Low recovery indicates that a significant amount of the analyte is lost during the sample preparation process.
-
Common Causes:
-
Inefficient Extraction: The chosen solvent in LLE may not be optimal for this compound, or the pH may not be correct for its charge state. In SPE, the analyte may not be binding effectively to the sorbent or eluting completely.[10]
-
Analyte Adsorption: The analyte may be adsorbing to plasticware (e.g., pipette tips, collection tubes).
-
Analyte Instability: The analyte may be degrading during the extraction process.
-
-
Solutions:
-
Optimize Extraction Protocol:
-
For LLE: Test different organic solvents and adjust the pH of the aqueous phase to ensure this compound is in a neutral state for efficient extraction.
-
For SPE: Screen different sorbent types (e.g., reversed-phase, ion exchange).[10] Meticulously optimize the wash and elution steps to maximize analyte recovery while minimizing the elution of interferences.
-
-
Use Silanized Glassware or Low-Binding Tubes: This can mitigate issues with non-specific binding and adsorption.
-
Assess Stability: Perform stability tests during the extraction process to ensure the analyte is not degrading.
-
Q7: The assay is failing the precision and/or accuracy requirements. What should I investigate?
A7: Poor precision (high %CV) and accuracy (high %Bias) suggest variability in the analytical process.
-
Common Causes:
-
Inconsistent Sample Preparation: Manual extraction procedures can introduce variability. Pipetting errors are a common source of imprecision.
-
Instrument Performance: Fluctuations in the LC pump, autosampler, or mass spectrometer can affect results.
-
Uncompensated Matrix Effects: If different samples have varying levels of matrix effects, this will manifest as poor precision and accuracy.[6]
-
Internal Standard Issues: The internal standard may not be performing correctly or may not be appropriate for the assay.
-
-
Solutions:
-
Automate Sample Preparation: If possible, use automated liquid handlers to minimize human error.
-
Verify Instrument Performance: Run system suitability tests before each batch to ensure the LC-MS/MS system is performing optimally.
-
Re-evaluate Matrix Effects: Assess matrix effects across at least six different lots of the biological matrix to ensure consistency.[12]
-
Check Internal Standard Response: The IS response should be consistent across all samples (excluding the blank). If it is not, investigate potential sources of variability.
-
Data & Acceptance Criteria
Quantitative data from validation experiments should be summarized to demonstrate that the method meets the required standards.
Table 1: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Sub-Experiment | Typical Acceptance Criteria |
| Linearity | Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | LLOQ, LQC, MQC, HQC | Mean value should be within ±15% of the nominal value (±20% for LLOQ).[12] |
| Precision | LLOQ, LQC, MQC, HQC | Coefficient of Variation (%CV) ≤ 15% (≤ 20% for LLOQ).[12] |
| Matrix Effect | Matrix Factor | The %CV of the IS-normalized matrix factor across different lots should be ≤ 15%.[7] |
| Recovery | LQC, MQC, HQC | Recovery should be consistent, precise, and reproducible. The %CV should be ≤ 15%. |
| Stability | Freeze-Thaw, Short-Term, Long-Term, Post-Preparative | Mean concentrations of stability samples should be within ±15% of the nominal concentration.[8] |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Experimental Protocols & Visualizations
General Method Validation Workflow
The validation process follows a logical sequence, starting with method development and culminating in the analysis of study samples.
Caption: High-level workflow for bioanalytical method validation.
Protocol 1: Assessment of Matrix Effect
This protocol quantitatively assesses ion suppression or enhancement.[11]
-
Prepare Three Sets of Samples at low and high QC concentrations.
-
Set A (Neat Solution): Spike this compound and its Internal Standard (IS) into the final mobile phase composition.
-
Set B (Post-Extraction Spike): Process blank biological matrix samples through the entire extraction procedure. Spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the extraction procedure.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the following parameters:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME value of 100% indicates no matrix effect. A value < 100% indicates suppression, and > 100% indicates enhancement.
-
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
This measures the efficiency of the extraction process.
-
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
This represents the overall efficiency of the entire analytical process.
-
-
Troubleshooting Logic for Matrix Effects
This diagram outlines a decision-making process for addressing matrix effect issues identified during validation.
Caption: Troubleshooting workflow for addressing matrix effects.
Protocol 2: Stability Assessment
This protocol ensures the analyte is stable throughout the sample lifecycle.[8] At a minimum, low and high QC samples are used.
-
Prepare QC Samples: Spike blank biological matrix with known concentrations of this compound to create low and high QC pools.
-
Establish Baseline: Analyze a set of freshly prepared QC samples (n=5) to establish the time-zero (T0) concentration.
-
Perform Stability Tests:
-
Freeze-Thaw Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for 24 hours, then thaw unassisted at room temperature. Repeat for at least three cycles.[13]
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours).
-
Long-Term Stability: Store QC samples at the intended storage temperature for a period equal to or longer than the time between sample collection and analysis.
-
Post-Preparative (Autosampler) Stability: Place extracted QC samples in the autosampler and analyze them after a set period (e.g., 24-48 hours) to check for stability in the final extract.
-
-
Analyze and Compare: Analyze the stability-tested samples and compare the mean concentration to the T0 baseline. The mean concentration should be within ±15% of the baseline value.[8]
Table 2: Example Stability Assessment Results (Concentration in ng/mL)
| Stability Test | QC Level | Nominal Conc. | T0 Mean Conc. (n=5) | Stability Mean Conc. (n=5) | % Difference from T0 | Pass/Fail |
| 3 Freeze-Thaw Cycles | Low | 15 | 14.8 | 14.2 | -4.1% | Pass |
| High | 150 | 151.2 | 145.8 | -3.6% | Pass | |
| 24h at Room Temp | Low | 15 | 14.8 | 14.5 | -2.0% | Pass |
| High | 150 | 151.2 | 149.1 | -1.4% | Pass | |
| 90-Day at -80°C | Low | 15 | 14.8 | 13.9 | -6.1% | Pass |
| High | 150 | 151.2 | 153.5 | +1.5% | Pass |
References
- 1. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 2. pharmanet.com.br [pharmanet.com.br]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Validation of a quantitation method for conjugated quercetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. google.com [google.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Properties of Hexamethylquercetagetin and Other Flavonoids
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature reveals the potent anti-inflammatory effects of Hexamethylquercetagetin, a polymethoxylated flavonoid, and provides a comparative analysis against other well-known flavonoids. This guide synthesizes experimental data on the inhibition of key inflammatory mediators and elucidates the underlying molecular mechanisms, offering valuable insights for researchers and drug development professionals.
This compound (3,5,6,7,3',4'-hexamethoxyflavone) has demonstrated significant anti-inflammatory activity by suppressing the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage models.[1][2] Its mechanism of action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2]
This guide provides a comparative overview of this compound's anti-inflammatory efficacy alongside other flavonoids, including its parent compound Quercetin and other polymethoxylated flavonoids like Nobiletin, Tangeretin, and Sinensetin.
Quantitative Comparison of Anti-inflammatory Activity
To facilitate a clear comparison, the following tables summarize the available quantitative data on the inhibitory effects of these flavonoids on key inflammatory markers. It is important to note that direct comparative studies including this compound are limited, and the presented data is compiled from various studies, which may have different experimental conditions.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Flavonoid | Cell Line | IC50 (µM) | Reference |
| This compound | RAW 264.7 | Not explicitly quantified, but significant inhibition observed at 10-100 µM | [1] |
| Nobiletin | RAW 264.7 | ~25 µM | [3] |
| Tangeretin | RAW 264.7 | > 50 µM | [4] |
| Sinensetin | RAW 264.7 | 9.2 µM | [5][6] |
| Eupatorin | RAW 264.7 | 5.2 µM | [5][6] |
| Quercetin | RAW 264.7 | ~27 µM |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)
| Flavonoid | Cytokine | Cell Line | IC50 (µM) | Reference |
| This compound | TNF-α, IL-6, IL-1β | RAW 264.7 | Not explicitly quantified, but significant inhibition observed at 10-100 µM | [1] |
| Nobiletin | TNF-α, IL-6, IL-1β | J774A.1 | Significant inhibition at <64 µM | [7] |
| Tangeretin | TNF-α, IL-6, IL-1β | Microglia | Significant inhibition observed | [8] |
| Sinensetin | TNF-α | RAW 264.7 | 2.7 µM | [5][6] |
| Eupatorin | TNF-α | RAW 264.7 | 5.0 µM | [5][6] |
Key Signaling Pathways in Flavonoid-Mediated Anti-inflammation
The anti-inflammatory effects of this compound and other flavonoids are primarily mediated through the modulation of key signaling pathways, namely the NF-κB and MAPK pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the nuclear translocation of NF-κB's p65 subunit by preventing the phosphorylation and degradation of IκBα.[2]
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38, that are activated by various extracellular stimuli, including LPS. Once activated, these kinases phosphorylate and activate transcription factors that regulate the expression of pro-inflammatory genes. This compound has been observed to inhibit the phosphorylation of ERK, one of the key components of the MAPK pathway.[2]
Figure 2: Inhibition of the MAPK (ERK) signaling pathway by this compound.
Experimental Protocols
The following are generalized experimental methodologies commonly employed in the cited studies to assess the anti-inflammatory effects of flavonoids.
Cell Culture and Treatment
Murine macrophage cell lines, such as RAW 264.7 or J774A.1, are typically used. Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are pre-treated with various concentrations of the test flavonoid for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS; e.g., 1 µg/mL), for a further incubation period (e.g., 24 hours).
Measurement of Nitric Oxide (NO) Production
NO production is indirectly quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent. The absorbance is measured spectrophotometrically at approximately 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)
The concentrations of TNF-α and IL-6 in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Protein Expression
To determine the expression levels of proteins such as iNOS, COX-2, and components of the NF-κB and MAPK pathways (e.g., p-IκBα, p-ERK), cells are lysed, and total protein is extracted. Proteins are separated by SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies followed by secondary antibodies conjugated to a detectable marker.
References
- 1. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel anti-inflammatory actions of nobiletin, a citrus polymethoxy flavonoid, on human synovial fibroblasts and mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
Hexamethylquercetagetin's Anticancer Potential: An In Vivo Comparative Guide
While direct in-vivo validation of Hexamethylquercetagetin (HMQ) in animal models remains limited, a comprehensive analysis of its parent compound, quercetin, and related methylated flavonoids provides compelling evidence of significant anticancer activity. This guide offers a comparative overview of the in-vivo efficacy of quercetin and its derivatives, isorhamnetin and rhamnazin, supported by experimental data and detailed protocols to inform future research and drug development.
Quercetin, a widely studied flavonoid, has demonstrated notable anticancer properties in numerous preclinical animal studies.[1][2] Its methylated derivatives, such as isorhamnetin and rhamnazin, are also gaining attention for their potential therapeutic benefits, which may include enhanced bioavailability. This guide synthesizes findings from various in-vivo studies to present a clear comparison of their anticancer effects.
Comparative Efficacy in Animal Models
The anticancer potential of quercetin and its methylated analogs has been evaluated in various cancer types using xenograft and chemically induced tumor models. The following tables summarize the quantitative data on tumor growth inhibition and survival rates from key studies.
Table 1: In Vivo Anticancer Activity of Quercetin
| Cancer Type | Animal Model | Cell Line | Treatment Protocol | Key Findings | Reference |
| Breast Cancer | Mice (xenograft) | MCF-7 | 50, 100, 200 mg/kg i.p. | Significant reduction in tumor volume at all doses. Increased survival rate at 100 and 200 mg/kg.[1] | [1] |
| Colon Cancer | Mice (xenograft) | CT-26 | 50, 100, 200 mg/kg i.p. | Dose-dependent reduction in tumor volume.[1] | [1] |
| Leukemia | NOD/SCID Mice (xenograft) | HL-60 | 120 mg/kg i.p. every 4 days for 21 days | 44% inhibition of tumor growth.[3] | [3][4] |
| Prostate Cancer | Nude Mice (xenograft) | PC-3 | 25, 50, 75 mg/kg | Dose-dependent tumor growth inhibition (22.85%, 29.6%, and 37.5% respectively).[5] | [5] |
| Gastric Cancer | Nude Mice (xenograft) | SNU719 (EBV+) | 30 mg/kg orally for 2 weeks | Inhibition of tumor growth.[6] | [6] |
Table 2: In Vivo Anticancer Activity of Methylated Flavonoids (Isorhamnetin and Rhamnazin)
| Compound | Cancer Type | Animal Model | Cell Line/Inducer | Treatment Protocol | Key Findings | Reference |
| Isorhamnetin | Hepatocellular Carcinoma | Swiss albino mice | DEN + CCl4 | 100 mg/kg | Suppressed tumor progression. | [7][8] |
| Isorhamnetin | Canine Mammary Tumor | Murine allograft | 4T1 | Not specified | Reduced tumor volume and mass.[9] | [9] |
| Rhamnazin | Breast Cancer | Mice (xenograft) | MDA-MB-231 | 200 mg/kg/day orally | Markedly inhibited tumor growth and decreased microvessel density.[10] | [10] |
Key Signaling Pathways in Anticancer Activity
The anticancer effects of quercetin and its derivatives are attributed to their ability to modulate multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Quercetin has been shown to inhibit this pathway, leading to decreased cancer cell survival.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another key signaling cascade that regulates cell growth and division. Quercetin has been demonstrated to modulate this pathway, contributing to its antiproliferative effects.
VEGFR2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway is central to angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Rhamnazin has been identified as a potent inhibitor of this pathway.
Experimental Protocols
Standard protocols for in-vivo anticancer activity assessment are crucial for the reproducibility and comparison of results. Below is a generalized experimental workflow for xenograft models.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3, HL-60) are cultured in appropriate media and conditions until they reach the desired confluence.
-
Animal Model: Immunocompromised mice (e.g., nude, NOD/SCID), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Inoculation: A specific number of cancer cells (e.g., 1 x 107 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.[3]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomly assigned to control and treatment groups.[3]
-
Drug Administration: The test compound (e.g., quercetin) is administered at various doses and routes (e.g., intraperitoneal injection, oral gavage) according to the study design. The control group receives the vehicle.[3][4]
-
Data Collection: Tumor volume and body weight are measured at regular intervals throughout the study. At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
-
Survival Studies: In some studies, animals are monitored for survival, and the data is used to generate Kaplan-Meier survival curves.[1]
Conclusion and Future Directions
The available evidence strongly supports the anticancer properties of quercetin and its methylated derivatives in animal models. Methylation appears to be a promising strategy to potentially enhance the therapeutic efficacy of quercetin. While direct in-vivo comparative data for this compound is currently lacking, the data from its parent and related compounds provide a strong rationale for its further investigation.
Future research should prioritize in-vivo studies to definitively establish the anticancer efficacy, pharmacokinetics, and safety profile of this compound. Direct comparative studies with quercetin and established chemotherapeutic agents will be crucial in determining its potential clinical utility. Furthermore, exploring the effects of this compound in combination with other anticancer therapies could reveal synergistic interactions and provide new avenues for cancer treatment.
References
- 1. The antiproliferative effect of Quercetin in cancer cells is mediated via inhibition of the PI3K-Akt/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activities of Quercetin and Green Tea in xenografts of human leukemia HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Cancer Effect of Quercetin in Xenograft Models with EBV-Associated Human Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Isorhamnetin exerts anti-tumor activity in DEN + CCl4-induced HCC mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rhamnazin, a novel inhibitor of VEGFR2 signaling with potent antiangiogenic activity and antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Methylation on Quercetagetin Analogs: A Structure-Activity Relationship Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of Hexamethylquercetagetin and its analogs, focusing on their structure-activity relationships, particularly in the context of anticancer activity. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to serve as a valuable resource for advancing drug discovery and development.
This compound, a polymethoxylated flavone, and its analogs are part of the broader flavonoid family, which is renowned for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The degree and position of methylation on the core quercetagetin scaffold have been shown to significantly influence the cytotoxic and apoptotic potential of these compounds. This guide delves into the available experimental data to elucidate these structure-activity relationships (SAR).
Comparative Anticancer Activity of Quercetagetin and Its Analogs
The antiproliferative activity of quercetagetin and its methylated and hydroxylated analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The following tables summarize the IC50 values for several key analogs, providing a basis for understanding their relative potencies.
| Compound | C6-Substitution | Cancer Cell Line | IC50 (µg/mL) |
| Quercetin | -H | CaSki | 65 |
| MDA-MB-231 | 88 | ||
| SK-Lu-1 | 37 | ||
| Quercetagetin | -OH | CaSki | 63 |
| MDA-MB-231 | 75 | ||
| SK-Lu-1 | 40 | ||
| Patuletin | -OCH3 | CaSki | 48 |
| MDA-MB-231 | 60 | ||
| SK-Lu-1 | 38 |
| Compound | U937 (Leukemia) IC50 (µM) | K562 (Leukemia) IC50 (µM) | K562R (Leukemia) IC50 (µM) | KG-1 (Leukemia) IC50 (µM) |
| Quercetagetin | 4.62 | >10 | >10 | >10 |
| Compound 2a (Tetramethylated Quercetagetin) | 0.276 | 0.159 | 0.312 | 0.271 |
| Compound 3a (Monomethylated Quercetagetin) | 2.31 | 1.32 | 2.45 | 3.14 |
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | 17.56 | 21.27 |
| Nobiletin (5,6,7,8,3',4'-Hexamethoxyflavone) | ~25% reduction at 10 µM | Not reported |
From the data, several key SAR insights can be drawn:
-
Impact of C6 Substitution: The substitution at the C6 position on the flavonoid scaffold appears to influence anticancer activity. The presence of a methoxyl group (-OCH3) at C6, as seen in patuletin, enhances potency compared to a hydroxyl group (-OH) in quercetagetin or hydrogen (-H) in quercetin against CaSki and MDA-MB-231 cell lines.[1]
-
Role of Methylation and Lipophilicity: Increased methylation and, consequently, higher lipophilicity, can significantly enhance anticancer activity.[2][3] For instance, a tetramethylated quercetagetin derivative (compound 2a) exhibited substantially lower IC50 values against a panel of leukemia cell lines compared to the parent quercetagetin.[2][3] Improving the lipid solubility of quercetagetin is a rational strategy to enhance its anticancer activity.[2][3]
-
Importance of Hydroxyl Groups: While methylation can increase potency, the presence and position of hydroxyl groups remain critical for the biological activity of polymethoxyflavones (PMFs).[4][5] Hydroxylation of PMFs has been shown to be critical for their ability to induce apoptosis.[4][5] Specifically, retaining the 7-OH group is considered a crucial factor for antiproliferative activity, potentially due to the formation of intramolecular hydrogen bonds that contribute to molecular stability.[2][3]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound analogs) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Protein Expression Analysis: Western Blotting for Bcl-2 and Mcl-1
Western blotting is a technique used to detect specific proteins in a sample. In the context of this compound and its analogs, it can be used to investigate the expression of key apoptosis-regulating proteins like Bcl-2 and Mcl-1.
Protocol:
-
Cell Lysis: After treating cells with the compounds for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands and normalize to the loading control to determine the relative expression levels of Bcl-2 and Mcl-1.
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Flavonoids, including polymethoxyflavones, are known to inhibit this pathway, leading to anticancer effects.[6][7]
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a programmed cell death mechanism regulated by the Bcl-2 family of proteins. Polymethoxyflavones can induce apoptosis by modulating the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.[4][5][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Quercetagetin Derivatives as the Inhibitors of Mcl-1 and Bcl-2 Against Leukemia [mdpi.com]
- 3. Synthesis and Biological Evaluation of Quercetagetin Derivatives as the Inhibitors of Mcl-1 and Bcl-2 Against Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis-inducing activity of hydroxylated polymethoxyflavones and polymethoxyflavones from orange peel in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | Semantic Scholar [semanticscholar.org]
- 8. Polymethoxyflavones activate Ca2+-dependent apoptotic targets in adipocytes [pubmed.ncbi.nlm.nih.gov]
Hexamethylquercetagetin: A Comparative Analysis Against a Field of Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Hexamethylquercetagetin and other known Myeloid Cell Leukemia 1 (Mcl-1) inhibitors, supported by available experimental data.
The anti-apoptotic protein Mcl-1, a key member of the Bcl-2 family, has emerged as a critical target in oncology. Its overexpression is a known driver of tumorigenesis and chemoresistance in a wide array of cancers. Consequently, the discovery and development of potent and selective Mcl-1 inhibitors are of paramount interest. This guide provides a comparative overview of this compound against other well-characterized Mcl-1 inhibitors, presenting available quantitative data, experimental methodologies, and relevant signaling pathways to aid in research and development efforts.
While direct biochemical-level inhibitory data for this compound against Mcl-1 is not prominently available in the reviewed literature, studies on closely related methylated quercetagetin derivatives show promising activity. This analysis will leverage data from these derivatives as a proxy, alongside the available cell-based data for this compound itself, to contextualize its potential within the broader landscape of Mcl-1 inhibitors.
Quantitative Performance: A Comparative Overview
To provide a clear comparison, the following tables summarize key performance metrics for various Mcl-1 inhibitors. Table 1 focuses on direct protein-binding affinity, a crucial measure of a compound's potency at the molecular level. Table 2 presents cellular antiproliferative activity, which reflects the compound's ability to inhibit cancer cell growth, an important downstream functional outcome of Mcl-1 inhibition.
Table 1: Comparative Binding Affinities of Mcl-1 Inhibitors
| Compound | Assay Type | Binding Affinity (Kᵢ or IC₅₀) | Selectivity Notes |
| Quercetagetin Derivative (2a) | Molecular Docking | -8.324 kcal/mol (Binding Energy) | Also inhibits Bcl-2 (-9.375 kcal/mol)[1][2] |
| S63845 | TR-FRET | Kᵢ = 0.19 nM | Highly selective over Bcl-2 and Bcl-xL[3] |
| AZD5991 | TR-FRET | Kᵢ = 0.13 nM | Sub-nanomolar affinity for Mcl-1[4] |
| VU661013 | TR-FRET | Kᵢ = 97 pM | >400-fold selective over Bcl-xL and >7-fold over Bcl-2[5] |
| A-1210477 | FPA | Kᵢ = 0.454 nM | >100-fold selective over other Bcl-2 family members |
| Marinopyrrole A (Maritoclax) | ELISA | IC₅₀ = 10.1 µM | Selective for Mcl-1; does not bind Bcl-xL |
| UMI-77 | FPA | Kᵢ = 490 nM | Selective over other Bcl-2 family members |
Note: Data for Quercetagetin Derivative (2a) is based on computational molecular docking, which predicts binding energy, whereas other values are from direct biochemical binding assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization Assay (FPA). Lower Kᵢ or IC₅₀ values indicate higher binding affinity.
Table 2: Comparative Cellular Antiproliferative Activity of Mcl-1 Inhibitors
| Compound | Cell Line | Antiproliferative IC₅₀ |
| This compound | HL-60 (Leukemia) | 20.59 µM[6] |
| Quercetagetin Derivative (2a) | K562 (Leukemia) | 0.159 µM[1][2] |
| U937 (Leukemia) | 0.276 µM[1][2] | |
| S63845 | OCI-Ly-7 (DLBCL) | ~100 nM[3] |
| Ramos (Burkitt Lymphoma) | ~10 nM[3] | |
| Compound 7 (Virtual Screen Hit) | B16F10 (Melanoma) | 7.86 µM[7] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. These values are context-dependent and can vary significantly between different cell lines.
Mcl-1 Signaling and Inhibition Pathway
Mcl-1 is a central node in the intrinsic apoptosis pathway. Its primary function is to sequester pro-apoptotic "BH3-only" proteins (like Bim and Noxa) and the effector proteins Bak and Bax, thereby preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane. The expression and stability of Mcl-1 are tightly regulated by various signaling pathways, making it a dynamic controller of cell fate. Inhibitors of Mcl-1 disrupt its sequestration of pro-apoptotic proteins, leading to the activation of Bax/Bak and commitment to apoptosis.
Caption: Mcl-1 signaling pathway and mechanism of inhibition.
Experimental Protocols
The data presented in this guide are derived from a variety of experimental techniques. Below are detailed methodologies for key assays used to characterize Mcl-1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the direct binding affinity of an inhibitor to the Mcl-1 protein.
-
Principle: The assay measures the disruption of the interaction between Mcl-1 protein and a fluorescently labeled peptide ligand (e.g., a BH3 domain peptide). Mcl-1 is typically tagged with a Terbium (Tb) donor fluorophore, and the peptide ligand is tagged with a dye acceptor. When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. An inhibitor competes with the peptide for binding to Mcl-1, disrupting FRET in a dose-dependent manner.
-
Protocol Outline:
-
Reagent Preparation: Dilute recombinant Tb-labeled Mcl-1, dye-labeled peptide ligand, and test compounds to desired concentrations in assay buffer.
-
Reaction Setup: In a 384-well microplate, add the Mcl-1 protein, the test inhibitor at various concentrations, and finally the peptide ligand.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.[8][9]
-
Signal Detection: Measure the fluorescence intensity using a microplate reader capable of TR-FRET. Two sequential measurements are taken: Tb-donor emission (at ~620 nm) and dye-acceptor emission (at ~665 nm).[10]
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). The percentage of inhibition is determined relative to positive (no inhibitor) and negative (no Mcl-1) controls. IC₅₀ or Kᵢ values are then calculated from the dose-response curve.
-
Western Blot for Mcl-1 Expression
This technique is used to determine how a compound affects the cellular protein levels of Mcl-1.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample that has been separated by protein size using gel electrophoresis.
-
Protocol Outline:
-
Cell Treatment: Culture cancer cells (e.g., K562, HL-60) and treat them with the test compound (e.g., Quercetagetin derivative 2a) at various concentrations for a specified time (e.g., 24 hours).
-
Lysate Preparation: Harvest the cells and lyse them in a buffer containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to Mcl-1 indicates its expression level, which is often normalized to a loading control protein like actin.[3]
-
Cellular Antiproliferative Assay (e.g., MTT or CellTiter-Glo®)
This cell-based assay measures the effect of a compound on the viability and growth of cancer cell lines.
-
Principle: These assays quantify a marker of metabolic activity, which correlates with the number of viable cells. For example, the MTT assay measures the conversion of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.
-
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Reagent Addition: Add the assay reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Plot the viability against the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.
-
Caption: General workflow for characterizing Mcl-1 inhibitors.
References
- 1. Synthesis and Biological Evaluation of Quercetagetin Derivatives as the Inhibitors of Mcl-1 and Bcl-2 Against Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic inhibition of Mcl-1 blocks cell survival in estrogen receptor-positive breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Mcl-1 inhibitors through virtual screening, molecular dynamics simulations and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
Cross-Validation of Analytical Methods for Hexamethylquercetagetin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical methods for the quantification of Hexamethylquercetagetin: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is based on established validation parameters for flavonoids and provides a framework for selecting the most appropriate method for specific research needs.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an analytical method for the quantification of this compound is a critical step in research and drug development. The ideal method should be accurate, precise, sensitive, and suitable for the intended application. Below is a summary of the typical performance characteristics of HPLC-DAD, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of flavonoids like this compound.
| Parameter | HPLC-DAD | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[1][2] | > 0.99 | Typically > 0.999[1][3][4] |
| Accuracy (% Recovery) | 95-105% | 85-115% | 98-102%[1] |
| Precision (%RSD) | < 2%[1][2] | < 15% | < 2%[1] |
| Limit of Detection (LOD) | ng/mL range | pg/mL to fg/mL range | µg/mL range[3][4] |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to fg/mL range | µg/mL range[3][4] |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on parent and fragment ion masses | Low, susceptible to interference from other UV-absorbing compounds |
| Cost | Moderate | High | Low |
| Throughput | High | High | Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on common practices for flavonoid analysis and should be optimized and validated for specific laboratory conditions and matrices.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method offers a good balance of sensitivity, specificity, and cost-effectiveness for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Start with 30% A, increase to 70% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitoring at the maximum absorbance wavelength of this compound (to be determined by UV scan, typically around 340-380 nm for methylated flavonoids).
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol, ethanol).
-
Prepare a series of calibration standards by serial dilution of a stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex matrices.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (can be similar to HPLC-DAD):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (e.g., [M+H]⁺) and the most abundant product ions of this compound by direct infusion.
-
Set up MRM transitions for quantification and confirmation.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.
Sample Preparation:
-
Similar to HPLC-DAD, but may require more rigorous cleanup steps (e.g., solid-phase extraction) for complex matrices to minimize matrix effects.
-
Use of a structurally similar internal standard is highly recommended for accurate quantification.
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify this compound in samples using the calibration curve.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
This method is simple, rapid, and cost-effective but lacks the specificity of chromatographic methods. It is suitable for the analysis of pure samples or simple mixtures where interfering substances are absent.
Instrumentation:
-
UV-Vis spectrophotometer.
Methodology:
-
Solvent Selection: Use a solvent in which this compound is soluble and that does not absorb in the analytical wavelength range (e.g., methanol or ethanol).
-
Determination of λmax: Scan a solution of this compound across the UV-Vis spectrum (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax).[3]
-
Calibration Curve:
-
Sample Analysis:
-
Prepare the sample solution in the same solvent used for the standards.
-
Measure the absorbance of the sample at λmax.
-
Determine the concentration of this compound in the sample using the calibration curve and the Beer-Lambert law (A = εbc).
-
Mandatory Visualization
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods.
Caption: Workflow for cross-validating analytical methods.
Potential Signaling Pathways Modulated by this compound
Based on the known biological activities of the structurally related flavonoid quercetin, this compound may influence key cellular signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[5][6][7][8]
Caption: Potential inhibition of PI3K/Akt and MAPK pathways.
References
- 1. plantarchives.org [plantarchives.org]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. jchr.org [jchr.org]
- 5. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Hexamethylquercetagetin from Diverse Citrus Species for Researchers and Drug Development Professionals
An in-depth examination of the presence, biological activity, and analysis of Hexamethylquercetagetin across various citrus species, providing valuable insights for research and therapeutic development.
This compound, a polymethoxylated flavone found predominantly in the peels of various citrus fruits, has garnered increasing interest within the scientific community for its potential health benefits. As a member of the flavonoid family, it is being investigated for its antioxidant, anti-inflammatory, and anticancer properties. This guide offers a comparative analysis of this compound from different citrus species, presenting quantitative data, detailed experimental protocols, and insights into its potential mechanisms of action to support ongoing research and drug discovery efforts.
Quantitative Distribution of this compound in Citrus Peels
The concentration of this compound varies significantly among different citrus species and even between cultivars of the same species. The peel of the fruit is consistently the primary location for this compound. A comprehensive study quantifying this compound (referred to as hexamethyl-o-quercetagetin) in the peels of twenty citrus cultivars from Jamaica and Mexico revealed a wide range of concentrations, highlighting the importance of source selection for maximizing yield.
Sweet oranges (Citrus sinensis) are generally reported to contain the highest concentrations of this polymethoxylated flavone.[1] Other citrus varieties, including tangerine (Citrus reticulata) and ortanique, also serve as notable sources. The table below summarizes the quantitative data from the aforementioned study, providing a comparative overview of this compound content in various citrus peels.
| Citrus Species/Cultivar | Common Name | This compound (ppm in dried peel) |
| Citrus reticulata x Citrus sinensis | Ortanique | Not explicitly quantified individually |
| Citrus reticulata | Tangerine | Not explicitly quantified individually |
| Citrus sinensis | Mexican Sweet Orange | Not explicitly quantified individually |
| Citrus unshiu | Satsuma Mandarin | Detected, but not quantified in this specific comparative study |
| Citrus X paradisi | Grapefruit | Detected, but not quantified |
Note: While the study by Green et al. (2006) quantified total polymethoxylated flavones and confirmed the presence of hexamethyl-o-quercetagetin, the individual concentration of this specific compound across all 20 cultivars was not detailed in the available abstract. The data indicates that Ortanique and Tangerine peels had the highest overall PMF content.
Comparative Bioactivity: An Area for Future Research
Currently, there is a notable gap in the scientific literature regarding direct comparative studies on the bioactivity of this compound isolated from different citrus species. Most of the existing research focuses on the biological activities of quercetin, a structurally related flavonol, or on crude extracts of citrus peels. These studies, however, can provide valuable preliminary insights into the potential therapeutic effects of this compound.
Antioxidant Activity: Citrus flavonoids are well-documented for their antioxidant properties. While specific comparative data for this compound is lacking, studies on various citrus peel extracts demonstrate significant free radical scavenging activity. It is hypothesized that this compound contributes to this overall antioxidant capacity.
Anti-inflammatory Effects: Quercetagetin, a closely related compound found in immature Citrus unshiu, has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory chemokines.[2] Although not a direct comparison of this compound from different species, this suggests a potential anti-inflammatory role for this class of compounds.
Anticancer Potential: The anticancer activities of various citrus flavonoids have been explored.[3][4][5] These compounds have been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has demonstrated antiproliferative activity against HL-60 human leukemia cells.[6] However, a comparative study of its efficacy when sourced from different citrus species has not yet been conducted.
Further research is critically needed to isolate this compound from various citrus sources and perform direct comparative bioactivity assays to determine if the botanical origin influences its therapeutic potential.
Experimental Protocols
The following sections detail standardized methodologies for the extraction, isolation, and quantification of this compound from citrus peels, based on established protocols for polymethoxylated flavones.
Extraction and Isolation of this compound
This protocol outlines a general procedure for the extraction and isolation of this compound from citrus peels.
1. Sample Preparation:
-
Obtain fresh citrus fruit peels.
-
Sun-dry or freeze-dry the peels to remove moisture.
-
Grind the dried peels into a fine powder using a blender or mill.
2. Extraction:
-
Perform a Soxhlet extraction or maceration of the powdered peel with methanol.
-
For maceration, soak the peel powder in methanol (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional agitation.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
3. Isolation (Column Chromatography):
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the compound of interest and concentrate them to yield purified this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a typical HPLC method for the quantification of this compound.
1. Instrumentation and Columns:
-
An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
2. Mobile Phase and Gradient:
-
A common mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
A gradient elution is typically employed, starting with a higher proportion of solvent A and gradually increasing the proportion of solvent B over the course of the run to elute the polymethoxylated flavones.
3. Detection:
-
Set the detector wavelength to the absorbance maximum of this compound (typically in the range of 320-340 nm).
4. Quantification:
-
Prepare a standard stock solution of purified this compound of known concentration.
-
Generate a calibration curve by injecting a series of dilutions of the standard solution.
-
Inject the prepared citrus peel extracts and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Potential Signaling Pathways
While direct evidence for the signaling pathways modulated by this compound is still emerging, the mechanisms of action of the related and well-studied flavonoid, quercetin, can provide valuable hypotheses for future investigation. Quercetin has been shown to interact with several key signaling pathways implicated in cell proliferation, inflammation, and apoptosis.
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Quercetin has been demonstrated to inhibit this pathway in various cancer cell lines, leading to decreased cell viability and induction of apoptosis.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and stress responses. Quercetin has been shown to modulate the MAPK pathway, which can contribute to its anticancer and anti-inflammatory effects.
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Quercetin can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
The diagrams below illustrate the general experimental workflow for analyzing this compound and the potential signaling pathways that may be influenced by this compound, based on the activity of related flavonoids.
Experimental workflow for this compound analysis.
Potential signaling pathways modulated by this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Naturally Sourced Hexamethylquercetagetin: An Efficacy Guide
Hexamethylquercetagetin, like other flavonoids, is recognized for its potential biological activities, which are intrinsically linked to its molecular structure and purity. The source of the compound—whether synthesized in a laboratory or extracted from natural sources—can influence these attributes.
Data Presentation: A Comparative Overview
Due to the absence of specific experimental data comparing synthetic and natural this compound, the following table summarizes the potential differences based on general principles of flavonoid chemistry and pharmacology.
| Feature | Synthetically Sourced this compound | Naturally Sourced this compound | Key Considerations for Researchers |
| Purity & Consistency | High purity and batch-to-batch consistency are achievable through controlled chemical synthesis. | Purity can vary depending on the extraction and purification methods used. Co-extraction of other structurally related flavonoids or plant metabolites is common. | Synthetic sources may be preferable for studies requiring high purity and reproducibility. Natural extracts may contain synergistic compounds but introduce variability. |
| Potential Impurities | May contain residual solvents, catalysts, or by-products from the synthetic process.[4] | May contain pesticides, heavy metals, or other environmental contaminants from the plant source, as well as co-extracted plant materials. | Rigorous analytical testing (e.g., HPLC, MS) is crucial to identify and quantify impurities from either source. |
| Bioavailability | Potentially higher bioavailability due to its methylated form, which can enhance absorption.[5] Synthetic modifications can be designed to further improve bioavailability. | Bioavailability can be influenced by the presence of other compounds in the natural extract, which may enhance or inhibit absorption.[6][7] | In vivo studies are necessary to determine the actual bioavailability of a specific formulation, regardless of the source. |
| Biological Activity | The activity is solely attributable to the this compound molecule. | The observed biological activity may be a result of the synergistic or antagonistic effects of this compound with other co-extracted compounds. | When studying a specific molecular mechanism, a pure synthetic compound is advantageous. For investigating the effects of a "whole-food" or "natural extract," the naturally sourced compound is more appropriate. |
| Cost & Scalability | Can be cost-effective for large-scale production with a well-defined and optimized synthetic route. | The cost can be high due to the challenges of cultivation, extraction, and purification of the target compound from a large biomass.[8] | The choice of source may be influenced by the scale of the research or drug development project. |
Signaling Pathways Modulated by Flavonoids
Flavonoids, including quercetin derivatives, are known to modulate various intracellular signaling pathways critical in cellular processes like proliferation, inflammation, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are two of the most well-documented targets.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is central to regulating cell survival, growth, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer.
Experimental Protocols
To empirically determine the comparative efficacy of synthetic versus naturally sourced this compound, a series of well-defined experiments are necessary. Below are detailed methodologies for key experiments.
Quantification of Total Flavonoid Content
Objective: To determine the concentration of flavonoids in the natural extract for accurate comparison with the synthetic compound.
Methodology:
-
Standard Preparation: Prepare a stock solution of quercetin or this compound standard (if available) of known concentration in a suitable solvent (e.g., 96% ethanol). Create a series of dilutions to generate a standard curve (e.g., 2, 4, 6, 8, 10 µg/mL).[9]
-
Sample Preparation: Dissolve a known weight of the natural this compound extract in the same solvent to a specific concentration.
-
Assay:
-
To 1 mL of each standard dilution and the sample solution, add 3 mL of 96% ethanol, 0.2 mL of 10% aluminum chloride, 0.2 mL of 1 M potassium acetate, and 5.6 mL of distilled water.[9]
-
Incubate the mixture at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 415 nm) using a spectrophotometer.
-
Calculation: Plot the absorbance of the standards against their concentrations to create a standard curve. Use the linear regression equation of the standard curve to calculate the total flavonoid content in the sample, expressed as quercetin equivalents (QE) or this compound equivalents.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To compare the free radical scavenging activity of synthetic and naturally sourced this compound.
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of synthetic this compound, the natural extract, and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol).
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
-
Assay:
-
In a 96-well plate, add different concentrations of the test compounds (synthetic and natural) and the positive control to separate wells.
-
Add the DPPH solution to each well.
-
Include a control well containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) for each sample.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of synthetic and naturally sourced this compound on a cancer cell line.
Methodology:
-
Cell Culture: Culture a suitable cancer cell line (e.g., a breast cancer cell line like MDA-MB-231) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of synthetic and naturally sourced this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound.
Experimental Workflow Diagram
Conclusion
The choice between synthetic and naturally sourced this compound depends heavily on the specific research objectives. For mechanistic studies requiring high purity and reproducibility, a synthetic source is often preferred. Conversely, for investigations into the holistic effects of a natural product, an extract may be more relevant, though careful characterization is paramount. The experimental protocols outlined in this guide provide a framework for researchers to generate the necessary data to make an informed decision and to contribute to a more complete understanding of this compound's therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0029308) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Biology towards Improved Flavonoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic or Food-Derived Vitamin C—Are They Equally Bioavailable? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Biochemical evaluation of molecular parts for flavonoid production using plant synthetic biology [frontiersin.org]
- 9. phcogj.com [phcogj.com]
Hexamethylquercetagetin's Impact on Gene Expression: A Comparative Guide for Researchers
An In-depth Comparison of Hexamethylquercetagetin and Other Common Flavonols on Gene Regulation in Cellular Pathways
For researchers and professionals in drug development, understanding the nuanced effects of flavonols on gene expression is critical for harnessing their therapeutic potential. This guide provides a detailed comparison of this compound's effects on gene expression relative to other well-studied flavonols like quercetin, kaempferol, and myricetin. The information is supported by experimental data and detailed methodologies to aid in experimental design and interpretation.
Comparative Analysis of Flavonol Effects on Gene Expression
The primary mechanism through which many flavonols exert their biological effects is by modulating gene expression involved in key cellular processes such as inflammation and cancer. Below is a summary of the comparative effects of this compound and other flavonols on the expression of critical genes.
Modulation of Inflammatory Gene Expression
Flavonols are well-documented for their anti-inflammatory properties, which are largely attributed to their ability to regulate the expression of inflammatory mediators.
| Flavonol | Target Gene(s) | Cell Line/Model | Concentration | Effect on Gene Expression | Reference |
| This compound | NF-κB p65, IκBα (protein phosphorylation) | Ca Ski, C-33 A (cervical carcinoma) | Increasing concentrations | Inhibition of TNFα-induced phosphorylation | [1] |
| Quercetin | TNF-α, IL-1β, IL-6, CRP, MCP-1 | Mouse liver (in vivo) | Enriched high-fat diet | Downregulation | [2] |
| TNF-α | Human peripheral blood mononuclear cells | 1-50 µM | Dose-dependent downregulation | [3] | |
| IL-1β, TNF-α | J774.2 macrophages | 30 µM | Downregulation | [4] | |
| Kaempferol | TNF-α, IL-10 | RAW-264.7 macrophages | 30 µM | TNF-α downregulation, IL-10 upregulation | [2] |
| IL-1β, TNF-α | J774.2 macrophages | 30 µM | Downregulation | [4] | |
| Myricetin | TNF-α, IFN-γ, IL-1α, IL-1β, IL-2, IL-6 | HepG2 cells | Not specified | Inhibition of secretion | [1] |
Regulation of Cancer-Related Gene Expression
Flavonols have shown significant potential in cancer chemoprevention and therapy by altering the expression of genes involved in cell survival, proliferation, and apoptosis.
| Flavonol | Target Gene(s) | Cell Line | Concentration | Effect on Gene Expression | Reference |
| This compound | NF-κB pathway proteins | Cervical carcinoma cells | Not specified | Inhibition of survival and proliferation | [1][5] |
| Quercetin | Leptin | T47D breast cancer cells | 40 µM (IC50) | Downregulation | [6] |
| AR, PSA, NKX3.1, ODC | LNCaP prostate cancer cells | Not specified | Downregulation | [7] | |
| EGF, cyclin D1 | Ishikawa endometrial cancer cells | 100 µM | Downregulation | [8] | |
| Quercetagetin | Caspase-3, PARP (protein expression) | CaSki, MDA-MB-231, SK-Lu-1 | IC50 values | Upregulation of active forms | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the cited studies for analyzing gene expression.
General Workflow for Gene Expression Analysis
The following diagram illustrates a typical workflow for studying the effects of flavonols on gene expression.
Detailed Methodologies from Cited Studies
-
Cell Culture and Treatment:
-
Cervical Carcinoma Cells (Ca Ski, C-33 A): Cells were cultured in appropriate media. For experiments involving TNFα stimulation, cells were serum-starved overnight and then pre-incubated with this compound for 4 hours before stimulation with 50 ng/ml TNFα for 30 minutes.[1]
-
Breast Cancer Cells (T47D): T47D cells were cultured in RPMI 1640. The IC50 of quercetin was determined using an MTT assay after 24 hours of treatment.[6]
-
Macrophages (RAW-264.7, J774.2): Cells were cultured under standard conditions and treated with flavonols at specified concentrations. In some experiments, cells were stimulated with lipopolysaccharide (LPS).[2][4]
-
-
Gene Expression Analysis:
-
Real-Time Quantitative PCR (RT-qPCR): Total RNA was extracted from cells, and cDNA was synthesized. RT-qPCR was then performed to measure the mRNA levels of target genes. Gene expression levels were often normalized to a housekeeping gene.[6]
-
Western Blot Analysis: This technique was used to detect the expression levels of specific proteins. Cells were lysed, and protein concentrations were determined. Proteins were then separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method was used to measure the concentration of secreted proteins (e.g., leptin) in the cell culture medium.[6]
-
Microarray Analysis: For a broader view of gene expression changes, microarray analysis can be performed. This involves hybridizing labeled cDNA to a microarray chip containing thousands of gene probes.[10]
-
Signaling Pathway Modulation
The effects of flavonols on gene expression are often mediated by their influence on key signaling pathways. The NF-κB and MAPK pathways are two of the most critical pathways modulated by these compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. This compound has been shown to be a potent inhibitor of this pathway.
This compound inhibits the NF-κB pathway by preventing the phosphorylation of both IκBα and the p65 subunit of NF-κB, which is crucial for its activation and translocation to the nucleus.[1] Quercetin also demonstrates inhibitory effects on this pathway, contributing to its anti-inflammatory and anti-cancer properties.[3][11]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Several flavonols, including quercetin, are known to modulate this pathway.
Quercetin has been shown to modulate the MAPK pathway at multiple points, including the activity of Ras, Raf, and ERK. This modulation can lead to either the promotion of apoptosis in cancer cells or the protection of normal cells from stress, depending on the cellular context.
Conclusion
This compound demonstrates potent and specific inhibitory effects on the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This targeted action is a promising area for further investigation, particularly in the context of cervical cancer.[1][5] In comparison, other flavonols like quercetin, kaempferol, and myricetin exhibit a broader range of effects on gene expression, modulating a variety of inflammatory and cancer-related genes through their influence on both the NF-κB and MAPK pathways.
The data presented in this guide highlights the therapeutic potential of this compound and provides a comparative framework for researchers to design and interpret studies aimed at elucidating the precise molecular mechanisms of this and other flavonols. The detailed experimental protocols offer a foundation for conducting reproducible and robust research in this field. Further studies, including comprehensive gene expression profiling of this compound, will be invaluable in fully understanding its therapeutic potential compared to other flavonols.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effect of quercetin on inflammatory gene expression in mice liver in vivo - role of redox factor 1, miRNA-122 and miRNA-125b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The effect of quercetin on genetic expression of the commensal gut microbes Bifidobacterium catenulatum, Enterococcus caccae and Ruminococcus gauvreauii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Molecular Docking Predictions for Hexamethylquercetagetin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the experimental validation of molecular docking predictions concerning the binding of Hexamethylquercetagetin to its putative protein targets. As a derivative of quercetin, this compound is of significant interest for its potential therapeutic properties. Molecular docking simulations are a powerful tool for predicting the binding affinity and mode of interaction of such small molecules with protein targets. However, in silico predictions must be rigorously validated through experimental data to confirm their accuracy and physiological relevance.
This guide will use the predicted interaction of this compound with inducible nitric oxide synthase (iNOS) as a case study. Overexpression of iNOS is implicated in various inflammatory diseases and cancers, making it a relevant therapeutic target.[1]
Hypothetical Molecular Docking Prediction
A molecular docking simulation of this compound with the crystal structure of human iNOS (PDB ID: 4NOS) could be performed using software like AutoDock or Molegro Virtual Docker.[2][3][4] The prediction would likely indicate a strong binding affinity, characterized by a low binding energy and interactions with key residues in the active site.
Table 1: Hypothetical Molecular Docking Results for this compound and iNOS
| Parameter | Predicted Value |
| Binding Energy | -9.5 kcal/mol |
| Inhibition Constant (Ki) | 150 nM |
| Key Interacting Residues | Trp372, Glu377, Trp463, Phe476 |
| Hydrogen Bonds | 3 |
| Hydrophobic Interactions | 5 |
Experimental Validation Workflow
The validation process involves a multi-tiered approach, starting with biochemical assays to confirm direct binding and progressing to cell-based assays to assess functional effects.
Caption: Experimental workflow for validating molecular docking predictions.
Biochemical (In Vitro) Assays for Direct Binding
To confirm that this compound directly binds to iNOS as predicted by the docking simulation, several biophysical techniques can be employed.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of a ligand to a protein immobilized on a sensor chip.[5][6][7][8]
Experimental Protocol:
-
Immobilization: Recombinant human iNOS is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip.
-
Data Acquisition: The change in the refractive index at the sensor surface is monitored in real-time to generate sensorgrams.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.
Table 2: Comparison of Predicted and Hypothetical SPR Data
| Parameter | Molecular Docking Prediction | Hypothetical SPR Result |
| Binding Affinity (KD) | 150 nM | 200 nM |
| Association Rate (ka) | Not Predicted | 1.5 x 10^5 M⁻¹s⁻¹ |
| Dissociation Rate (kd) | Not Predicted | 3.0 x 10⁻² s⁻¹ |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10][11][12]
Experimental Protocol:
-
Sample Preparation: Recombinant iNOS is placed in the sample cell, and this compound is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of this compound are made into the iNOS solution.
-
Data Acquisition: The heat change after each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. The data is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Table 3: Comparison of Predicted and Hypothetical ITC Data
| Parameter | Molecular Docking Prediction | Hypothetical ITC Result |
| Binding Affinity (KD) | 150 nM | 180 nM |
| Stoichiometry (n) | Not Predicted | 1.1 |
| Enthalpy (ΔH) | Not Predicted | -12.5 kcal/mol |
| Entropy (ΔS) | Not Predicted | -5.8 cal/mol·K |
Fluorescence Spectroscopy
Fluorescence-based assays can also be used to determine binding affinity by monitoring changes in the intrinsic fluorescence of the protein or a fluorescently labeled ligand upon binding.[13][14][15][16][17]
Experimental Protocol:
-
Intrinsic Tryptophan Fluorescence: The intrinsic fluorescence of iNOS (due to tryptophan residues) is monitored as increasing concentrations of this compound are added. Binding of the ligand can quench or enhance this fluorescence.
-
Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration, and the data is fitted to an appropriate binding equation to calculate the KD.
Table 4: Comparison of Predicted and Hypothetical Fluorescence Spectroscopy Data
| Parameter | Molecular Docking Prediction | Hypothetical Fluorescence Result |
| Binding Affinity (KD) | 150 nM | 250 nM |
Cell-Based Assays for Functional Activity
After confirming direct binding, it is crucial to assess whether this interaction translates into a functional effect in a cellular context.
Griess Assay for Nitric Oxide (NO) Inhibition
This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Experimental Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.[18]
-
Treatment: The stimulated cells are treated with various concentrations of this compound.
-
Nitrite Measurement: After a suitable incubation period, the cell culture supernatant is collected, and the Griess reagent is added. The absorbance at 540 nm is measured to determine the nitrite concentration.
-
Data Analysis: The concentration of this compound that inhibits 50% of the NO production (IC50) is calculated.
Table 5: Hypothetical Cell-Based Assay Results
| Assay | Parameter | Hypothetical Result |
| Griess Assay | IC50 for NO Inhibition | 5 µM |
| Western Blot | iNOS Protein Levels | No significant change |
Western Blot Analysis
To ensure that the observed decrease in NO production is due to the inhibition of iNOS activity and not a reduction in iNOS protein expression, a Western blot can be performed.
Experimental Protocol:
-
Cell Treatment: Cells are treated as described for the Griess assay.
-
Protein Extraction: Total protein is extracted from the cells.
-
Electrophoresis and Transfer: The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for iNOS, followed by a secondary antibody conjugated to an enzyme for detection.
-
Data Analysis: The intensity of the bands corresponding to iNOS is quantified to determine if this compound affects iNOS protein levels.
iNOS Signaling Pathway
The following diagram illustrates the signaling pathway leading to iNOS expression and the subsequent production of nitric oxide.
Caption: iNOS signaling pathway and point of inhibition.
Conclusion
The experimental data from biochemical and cell-based assays provide a robust validation of the initial molecular docking predictions. A strong correlation between the predicted binding affinity and the experimentally determined KD and IC50 values would lend significant confidence to the in silico model. This validated model can then be used for further lead optimization and the rational design of more potent and selective iNOS inhibitors based on the this compound scaffold. Discrepancies between the predicted and experimental data, on the other hand, would indicate the need to refine the docking protocol or consider alternative binding poses.
References
- 1. Molecular docking studies of quercetin and its analogues against human inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioinformation.net [bioinformation.net]
- 5. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescent Ligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. edinst.com [edinst.com]
- 17. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Proper Disposal of Hexamethylquercetagetin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of Hexamethylquercetagetin, a polymethoxylated flavone. Adherence to these guidelines is crucial for operational safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound (CAS No. 1251-84-9) presents specific hazards that must be understood before handling or disposal.[1] According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal.
Quantitative Hazard Classification
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Experimental Protocols for Disposal
The proper disposal of this compound should be approached systematically. The following protocols outline the necessary steps from waste collection to final disposal.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety goggles with side-shields[1]
-
Chemical-resistant gloves[1]
-
Impervious clothing, such as a lab coat[1]
-
A suitable respirator, especially if dust or aerosols may be generated[1]
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
Waste Segregation and Collection
-
Designated Waste Container: Collect this compound waste in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a tightly sealing lid.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, environmental hazard).
Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash, as it is very toxic to aquatic life.[1]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office should be contacted to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and licensed contractors for handling such materials.
-
Storage Pending Disposal: While awaiting pickup, store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[1]
-
Empty Containers: Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Handling Hexamethylquercetagetin
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Hexamethylquercetagetin, a polymethoxylated flavone. The following operational and disposal plans offer procedural, step-by-step guidance to ensure safe laboratory practices.
Personal Protective Equipment (PPE) for this compound
Based on the hazard assessment of this compound, which indicates it is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Must meet EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |
| Chemical Safety Goggles | Required when there is a risk of splashing. | |
| Face Shield | To be worn over safety glasses or goggles during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling flavonoids. Gloves must be inspected before use and disposed of after contact with the substance. |
| Body Protection | Laboratory Coat | A flame-retardant and anti-static lab coat should be worn to protect against skin contact and contamination of personal clothing. |
| Protective Clothing | Additional chemical-resistant suit may be necessary for large-scale operations or in case of a significant spill. | |
| Respiratory Protection | Air-Purifying Respirator | Use a NIOSH-approved respirator with an appropriate particulate filter if working outside of a fume hood or in poorly ventilated areas. |
Experimental Workflow and Safety Procedures
The following diagram outlines the essential steps for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is critical to minimize exposure and prevent contamination.
Operational and Disposal Plans
Handling and Storage:
-
Work under a chemical fume hood to minimize inhalation of dust.
-
Avoid direct contact with the substance. Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Spill Management: In the event of a spill, the primary objective is to prevent the spread of dust and minimize exposure.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated, preferably by using a fume hood to draw airborne dust away from the laboratory space.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full personal protective equipment as outlined in the table above.
-
Contain the Spill: For a solid spill, carefully cover the area with damp paper towels or use a dust suppressant to prevent the powder from becoming airborne.
-
Clean-Up:
-
Carefully sweep the dampened material or use a scoop to collect the spilled substance.
-
Place the collected material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated, sealable hazardous waste container.
-
For final decontamination, wipe the spill area with a suitable laboratory detergent and then with water.
-
-
Dispose of Waste: All contaminated materials must be disposed of as hazardous waste. Label the waste container clearly and follow your institution's specific guidelines for chemical waste disposal.
Disposal of Unused Product and Contaminated Materials:
-
All unused this compound and any materials that have come into contact with it (e.g., pipette tips, tubes, gloves) must be treated as hazardous waste.
-
Collect these materials in a clearly labeled, sealed container.
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for disposal through your institution's environmental health and safety office or a licensed disposal company.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
